5-chloro-2-ethynyl-1-methyl-1H-imidazole
説明
特性
CAS番号 |
33532-74-0 |
|---|---|
分子式 |
C6H5ClN2 |
分子量 |
140.57 g/mol |
IUPAC名 |
5-chloro-2-ethynyl-1-methylimidazole |
InChI |
InChI=1S/C6H5ClN2/c1-3-6-8-4-5(7)9(6)2/h1,4H,2H3 |
InChIキー |
AIHFNTOFJYHSAF-UHFFFAOYSA-N |
正規SMILES |
CN1C(=CN=C1C#C)Cl |
純度 |
95 |
製品の起源 |
United States |
5-chloro-2-ethynyl-1-methyl-1H-imidazole synthesis pathway
Whitepaper: Synthesis Pathway and Mechanistic Insights for 5-Chloro-2-ethynyl-1-methyl-1H-imidazole
Executive Summary & Retrosynthetic Strategy
The compound 5-chloro-2-ethynyl-1-methyl-1H-imidazole is a highly versatile bifunctional building block. The presence of a terminal alkyne enables rapid diversification via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" chemistry or Sonogashira couplings, while the C5-chlorine atom serves as a bioisostere or a handle for late-stage cross-coupling in drug discovery.
From a retrosynthetic perspective, the target molecule is deconstructed into the commercially viable 5-chloro-1-methyl-1H-imidazole core [2]. The ethynyl group is introduced at the C2 position via a chemoselective Sonogashira cross-coupling, which necessitates an intermediate halogenation (iodination) step to differentiate the C2 and C5 positions.
Step-by-Step Methodologies & Mechanistic Causality
Step 1: De Novo Synthesis of the 5-Chloro-1-methylimidazole Core
Mechanism & Causality: The synthesis begins with the cyclization of N,N'-dimethyloxamide using phosphorus pentachloride (PCl5). PCl5 acts as both a dehydrating and chlorinating agent, converting the amide moieties into di-imidoyl chlorides. The thermodynamic driving force of this reaction is aromatization. During cyclization, one of the N-methyl groups is expelled as methyl chloride (CH3Cl), yielding the fully aromatic 5-chloro-1-methyl-1H-imidazole [1].
Self-Validating Protocol:
-
Reaction: In a rigorously dried flask, combine 15.0 g (0.13 mol) of N,N'-dimethyloxamide with 45.0 g (0.23 mol) of PCl5 [1].
-
Execution: Heat the mixture gradually to 90 °C. The reaction is highly exothermic; control the temperature using an external cooling bath if necessary.
-
In-Process Control (IPC): Monitor the evolution of CH3Cl and HCl gases through a bubbler. The reaction is deemed complete when gas evolution ceases (approx. 3–4 hours).
-
Isolation: Quench the mixture over crushed ice, neutralize with aqueous NaOH to pH 7-8, and extract with chloroform [4]. Distill the organic layer to isolate the product as a pale yellow liquid (b.p. 89–90 °C at 14 mmHg).
Step 2: Regioselective C2-Lithiation and Iodination
Mechanism & Causality: To enable downstream coupling, an iodine atom must be installed at the C2 position. The C2 proton of the imidazole ring is highly acidic (pKa ~33) due to the inductive electron-withdrawing effects of the two adjacent nitrogen atoms and the stabilization of the resulting carbanion. By using n-Butyllithium (n-BuLi) at cryogenic temperatures (-78 °C), we achieve kinetic deprotonation exclusively at C2, preventing unwanted halogen-metal exchange at the C5-chlorine position.
Self-Validating Protocol:
-
Reaction: Dissolve 10.0 g of 5-chloro-1-methyl-1H-imidazole in 100 mL of anhydrous THF under argon. Cool to -78 °C.
-
Execution: Add 1.05 equivalents of n-BuLi (2.5 M in hexanes) dropwise. Stir for 45 minutes.
-
IPC (Validation): Withdraw a 0.5 mL aliquot, quench with D2O, and analyze via 1H NMR. A successful lithiation is validated by the disappearance of the C2-H singlet (~7.5 ppm) and >95% deuterium incorporation.
-
Quench: Add a solution of iodine (1.1 eq) in THF dropwise. Warm to room temperature, quench with saturated aqueous Na2S2O3 to destroy excess iodine, and extract with ethyl acetate.
Step 3: Chemoselective Sonogashira Cross-Coupling
Mechanism & Causality: The intermediate, 5-chloro-2-iodo-1-methyl-1H-imidazole, possesses two halogens. Chemoselectivity is dictated by Bond Dissociation Energies (BDE). The C–I bond (BDE ~65 kcal/mol) undergoes oxidative addition with the Pd(0) catalyst exponentially faster than the C–Cl bond (BDE ~95 kcal/mol). This intrinsic electronic disparity ensures that trimethylsilylacetylene (TMSA) couples exclusively at the C2 position [3].
Self-Validating Protocol:
-
Reaction: In a Schlenk flask, dissolve the iodinated intermediate (10.0 g) in 80 mL of degassed Triethylamine (Et3N) and THF (1:1 v/v).
-
Catalyst Loading: Add 5 mol% Pd(PPh3)2Cl2 and 10 mol% CuI.
-
Execution: Add 1.2 equivalents of TMSA dropwise. Stir at 25 °C for 12 hours.
-
IPC (Validation): Monitor via LC-MS. The protocol is validated when the mass peak of the starting material (m/z 242) is completely replaced by the TMS-alkyne product (m/z 212).
Step 4: Desilylation to the Terminal Alkyne
Mechanism & Causality: The bulky trimethylsilyl (TMS) protecting group is removed using a mild base. The hydroxide anion nucleophilically attacks the silicon atom, forming a pentacoordinate intermediate that collapses to release the acetylide anion, which is subsequently protonated by the solvent (methanol) [3].
Self-Validating Protocol:
-
Reaction: Dissolve the TMS-protected alkyne (8.0 g) in 50 mL of Methanol.
-
Execution: Add 2.0 equivalents of anhydrous K2CO3 (or KOH) and stir at room temperature for 2 hours.
-
IPC (Validation): Monitor via TLC (Hexanes/EtOAc 4:1). The product will show a lower Rf value than the TMS-protected precursor.
-
Isolation: Filter the suspension, concentrate the filtrate, and purify via silica gel chromatography to yield the final 5-chloro-2-ethynyl-1-methyl-1H-imidazole.
Quantitative Data Summary
The following table synthesizes the expected yields, thermodynamic conditions, and validation metrics for the complete workflow, providing a benchmark for reproducibility.
| Step | Reaction Type | Starting Material | Reagents & Catalyst | Temp (°C) | Time (h) | Expected Yield (%) | IPC / Validation Method |
| 1 | Cyclization & Chlorination | N,N'-dimethyloxamide | PCl5 | 90 | 4 | 55–60 | Gas evolution cessation; GC-MS |
| 2 | Regioselective Iodination | 5-chloro-1-methylimidazole | n-BuLi, I2, THF | -78 to 25 | 2 | 75–80 | D2O quench followed by 1H NMR |
| 3 | Sonogashira Coupling | 5-chloro-2-iodo-1-methylimidazole | TMSA, Pd(PPh3)2Cl2, CuI, Et3N | 25 | 12 | 75–85 | LC-MS (Target m/z 212) |
| 4 | Desilylation | TMS-protected alkyne | K2CO3, MeOH | 25 | 2 | 85–90 | 1H NMR (Terminal alkyne ~3.5 ppm) |
Visualizations
Pathway Architecture
Fig 1: Four-step chemical synthesis pathway of 5-chloro-2-ethynyl-1-methyl-1H-imidazole.
Experimental Workflow (Sonogashira Coupling)
Fig 2: Standardized self-validating workflow for the chemoselective Sonogashira cross-coupling.
References
- "The Potential Antifungal and Antibacterial of 5-Chloro-1-Methyl-4-Nitroimidazole." RSIS International.
- "CAS 872-49-1: 5-Chloro-1-methyl-1H-imidazole." CymitQuimica.
- Nakamura, Y., et al. "A Directly Fused Tetrameric Porphyrin Sheet and Its Anomalous Electronic Properties That Arise from the Planar Cyclooctatetraene Core." ResearchGate.
- "Synthesis of 5-chloro-1-methyl-4-nitroimidazole using 5-Chloro-1-methylimidazole nitrate." BenchChem.
An In-Depth Technical Guide to the Physicochemical Properties of 5-chloro-2-ethynyl-1-methyl-1H-imidazole
Abstract
This technical guide provides a comprehensive framework for the characterization of 5-chloro-2-ethynyl-1-methyl-1H-imidazole, a novel substituted imidazole with potential applications in medicinal chemistry and materials science. Due to the limited availability of experimental data in public literature, this document serves as a predictive and methodological resource for researchers, scientists, and drug development professionals. It combines available computational data with established, field-proven protocols for determining the critical physicochemical properties of this compound. The guide details the theoretical underpinnings and step-by-step experimental procedures for spectroscopic analysis, solubility and lipophilicity determination, pKa measurement, and thermal stability assessment, thereby establishing a roadmap for its comprehensive evaluation.
Introduction and Molecular Profile
5-chloro-2-ethynyl-1-methyl-1H-imidazole is a unique heterocyclic compound featuring an imidazole core, a synthetically versatile ethynyl group, and a chlorine substituent that modulates its electronic properties. The imidazole nucleus is a privileged structure in medicinal chemistry, found in numerous biologically active compounds.[1] The combination of the electron-withdrawing chloro group and the reactive ethynyl moiety suggests that this molecule could serve as a valuable building block for creating complex chemical entities.
A thorough understanding of its physicochemical properties is the foundational step for any application, from predicting its behavior in biological systems to designing robust synthetic routes. As of this publication, direct experimental data for this specific compound is not available in peer-reviewed literature.[2] This guide, therefore, provides the known computational data and outlines the necessary experimental workflows to fully characterize its profile.
Core Molecular and Predicted Physicochemical Properties
The initial characterization of a molecule begins with its fundamental structural and electronic properties. While experimental values await determination, computational predictions offer a valuable starting point for experimental design.
| Property | Value / Information | Source |
| Molecular Formula | C₆H₅ClN₂ | PubChemLite[2] |
| Molecular Weight | 140.57 g/mol | PubChemLite[2] |
| Monoisotopic Mass | 140.01413 Da | PubChemLite[2] |
| IUPAC Name | 5-chloro-2-ethynyl-1-methyl-1H-imidazole | PubChemLite[2] |
| SMILES | CN1C(=CN=C1C#C)Cl | PubChemLite[2] |
| InChIKey | AIHFNTOFJYHSAF-UHFFFAOYSA-N | PubChemLite[2] |
| Predicted XlogP | 1.3 | PubChemLite[2] |
| Appearance | Expected to be a solid at room temperature | General knowledge |
Spectroscopic Characterization: A Predictive and Methodological Overview
Spectroscopic analysis provides a fingerprint of a molecule's structure. The following sections describe the expected spectral features of 5-chloro-2-ethynyl-1-methyl-1H-imidazole and the methodologies for their acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule. Due to tautomerization in some imidazole systems, solution-state NMR can sometimes be complex; however, for N-methylated imidazoles, this is not a concern.[1][3]
Predicted ¹H NMR Spectrum:
-
Imidazole Ring Proton (1H): A singlet is expected, likely in the δ 7.0-8.0 ppm range.
-
N-Methyl Protons (3H): A singlet is expected around δ 3.5-4.0 ppm.
-
Ethynyl Proton (1H): A sharp singlet is anticipated around δ 3.0-3.5 ppm.
Predicted ¹³C NMR Spectrum:
-
Imidazole Ring Carbons: Three distinct signals are expected in the aromatic region (δ 115-150 ppm).
-
Ethynyl Carbons: Two signals are expected between δ 70-90 ppm.
-
N-Methyl Carbon: A single signal is expected around δ 30-35 ppm.
Experimental Protocol for NMR Analysis:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 or 500 MHz).
-
Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectra for analysis.
Infrared (IR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies.
Expected Characteristic Absorption Bands:
-
≡C-H Stretch (Ethynyl): A sharp, strong peak is expected around 3300 cm⁻¹.[4]
-
C≡C Stretch (Ethynyl): A sharp, medium-to-weak peak is expected in the 2100-2260 cm⁻¹ region.[4]
-
C-H Stretch (Aromatic/Methyl): Peaks will appear in the 2850-3100 cm⁻¹ range.[5][6]
-
C=N and C=C Stretch (Imidazole Ring): Multiple bands are expected in the 1400-1650 cm⁻¹ region.[5]
-
C-Cl Stretch: A peak is expected in the fingerprint region, typically between 600-800 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of a molecule, confirming its molecular weight and offering structural clues.
Expected Observations:
-
Molecular Ion (M⁺): The mass spectrum should show a distinct molecular ion peak. Due to the presence of chlorine, an isotopic peak (M+2) at approximately one-third the intensity of the M⁺ peak is expected, which is a key diagnostic feature for chlorinated compounds.[7][8]
-
Fragmentation: Common fragmentation pathways for imidazoles involve the loss of small neutral molecules like HCN.[9] The primary fragmentation mode for halogenated compounds is often the loss of the halogen atom.[7] Therefore, a significant fragment corresponding to the loss of a chlorine radical (M-35/37) is anticipated.
Physicochemical Properties: Experimental Determination
The following sections provide detailed, self-validating protocols for determining the key physicochemical properties that govern the compound's behavior in various environments.
Aqueous Solubility
Solubility is a critical parameter influencing bioavailability and formulation.[5] The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.
Experimental Protocol: Shake-Flask Method
-
Preparation: Add an excess amount of solid 5-chloro-2-ethynyl-1-methyl-1H-imidazole to a series of vials containing a known volume of purified water or relevant buffer solutions (e.g., pH 5.0, 7.4, 9.0).
-
Equilibration: Seal the vials and agitate them in a shaking incubator at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand to let undissolved solid settle. Centrifuge the samples to ensure complete separation of the solid and liquid phases.
-
Sampling and Dilution: Carefully withdraw a known volume of the clear supernatant and dilute it with a suitable solvent to bring the concentration within the linear range of the analytical method.
-
Quantification: Analyze the concentration of the dissolved compound in the diluted samples using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: Calculate the original solubility in mg/mL or µg/mL based on the measured concentration and the dilution factor.
Caption: Workflow for solubility determination using the shake-flask method.
Lipophilicity: Octanol-Water Partition Coefficient (LogP)
LogP is a measure of a compound's lipophilicity, which is crucial for predicting its absorption, distribution, metabolism, and excretion (ADME) properties.[10]
Experimental Protocol: Shake-Flask Method for LogP
-
Solvent Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them and allowing the phases to separate.
-
Sample Preparation: Prepare a stock solution of the compound in the pre-saturated n-octanol.
-
Partitioning: Add a known volume of the stock solution to a known volume of pre-saturated water in a separatory funnel or vial.
-
Equilibration: Shake the mixture vigorously for a set period (e.g., 30 minutes) and then allow the two phases to separate completely.
-
Quantification: Determine the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical method like HPLC-UV.
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.
Acidity and Basicity: pKa Determination
The imidazole ring is amphoteric, meaning it can act as both a weak acid and a weak base.[1] The pKa value quantifies the strength of these acidic and basic centers and is critical for understanding a compound's ionization state at different pH values. Potentiometric titration is a reliable method for its determination.
Experimental Protocol: Potentiometric Titration
-
Instrument Setup: Calibrate a pH meter with standard buffer solutions.
-
Sample Preparation: Prepare a solution of the compound of known concentration (e.g., 1-10 mM) in water or a co-solvent system if solubility is low. Maintain a constant ionic strength using an electrolyte like KCl.
-
Titration: Place the solution in a jacketed beaker at a constant temperature. While stirring, incrementally add a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH).
-
Data Acquisition: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the buffer region or by calculating the inflection point from the first or second derivative of the titration curve.
Caption: Workflow for pKa determination via potentiometric titration.
Thermal Stability
Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential for determining the thermal stability, decomposition profile, and melting point of a compound.
Experimental Protocol: TGA and DSC
-
Sample Preparation: Accurately weigh a small amount of the sample (typically 2-10 mg) into an appropriate TGA or DSC pan (e.g., aluminum).
-
Instrument Setup: Place the sample pan and a reference pan into the instrument.
-
Heating Program (TGA): Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., 25 °C to 600 °C). Record the mass loss as a function of temperature.
-
Heating Program (DSC): Heat the sample using a similar program to TGA. Record the heat flow into or out of the sample relative to the reference.
-
Data Analysis:
-
TGA Curve: The TGA curve shows the temperatures at which weight loss occurs, indicating decomposition.
-
DSC Curve: The DSC curve will show endothermic peaks corresponding to melting and exothermic peaks corresponding to decomposition. The peak maximum of the melting endotherm is taken as the melting point.
-
Conclusion
While 5-chloro-2-ethynyl-1-methyl-1H-imidazole remains a molecule with uncharacterized experimental properties, its structure suggests significant potential as a versatile chemical intermediate. This guide provides the foundational predicted data and a comprehensive suite of authoritative, step-by-step protocols necessary for its full physicochemical characterization. By following these established methodologies, researchers can systematically elucidate its spectroscopic signature, solubility, lipophilicity, pKa, and thermal behavior. This essential data will pave the way for its confident application in drug discovery, synthesis, and materials science, transforming it from a chemical entity into a well-understood tool for innovation.
References
-
PubChemLite. (2025). 5-chloro-2-ethynyl-1-methyl-1h-imidazole. National Center for Biotechnology Information. Retrieved from [Link]
-
Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance. (2025). RSC Advances. Retrieved from [Link]
-
13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization. (2021). Molecules. Retrieved from [Link]
- Bowie, J. H., et al. (1967). Electron impact studies. XII. Mass spectra of substituted imidazoles. Australian Journal of Chemistry.
-
PubChem. (2025). 5-chloro-1-methyl-1H-imidazole. National Center for Biotechnology Information. Retrieved from [Link]
-
A comprehensive investigation on one-pot synthesis of imidazole derivatives: quantum computational analysis, molecular docking, molecular dynamics simulations and antiviral activity against SARS-CoV-2. (2024). Journal of Biomolecular Structure and Dynamics. Retrieved from [Link]
-
PubChem. (2025). 5-(Chloromethyl)-1-methyl-1H-imidazole. National Center for Biotechnology Information. Retrieved from [Link]
-
Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance. (2025). RSC Publishing. Retrieved from [Link]
- VIBRATIONAL SPECTROSCOPIC STUDIES OF IMIDAZOLE. (2015). Armenian Journal of Physics.
-
Halogen Fragmentation in Mass Spectrometry. (n.d.). Scribd. Retrieved from [Link]
- A Comparative Guide to the Computational Analysis of 1-Methyl-1H-imidazole-4-carbonitrile. (2025). Benchchem.
-
5-CHLORO-2-METHYLBENZIMIDAZOLE. (2026). Drugfuture. Retrieved from [Link]
-
PubChem. (2021). 5-chloro-1-methyl-1H-benzo[d]imidazole-2-thiol. National Center for Biotechnology Information. Retrieved from [Link]
-
MASS SPECTROMETRY: FRAGMENTATION PATTERNS. (n.d.). eGyanKosh. Retrieved from [Link]
- Navigating the Chemical Landscape of 1-Benzyl-5-(chloromethyl)-1H-imidazole: A Technical Guide to Solubility and Stability. (2025). Benchchem.
-
FTIR Spectrum Analysis--Meaning and Application of Each Peak. (2024). Universallab. Retrieved from [Link]
- FT-IR spectra of: (a) Imidazole; (b) PTA; (c) AlIITM-41; (d)... (n.d.).
-
Mass Spectrometry. (n.d.). Michigan State University Department of Chemistry. Retrieved from [Link]
-
1.7.4: Mass Spectrometry - Fragmentation Patterns. (2021). Chemistry LibreTexts. Retrieved from [Link]
-
How to Interpret FTIR Results: A Beginner's Guide. (2025). AZoM.com. Retrieved from [Link]
-
Advancements in medical research: Exploring Fourier Transform Infrared (FTIR) spectroscopy for tissue, cell, and hair sample analysis. (2024). Health Science Reports. Retrieved from [Link]
-
Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. (2023). Molecules. Retrieved from [Link]
- Physicochemical Properties of Imidazole. (n.d.).
Sources
- 1. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry | MDPI [mdpi.com]
- 2. PubChemLite - 5-chloro-2-ethynyl-1-methyl-1h-imidazole (C6H5ClN2) [pubchemlite.lcsb.uni.lu]
- 3. 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. azooptics.com [azooptics.com]
- 5. arar.sci.am [arar.sci.am]
- 6. FTIR Spectrum Analysis--Meaning and Application of Each Peak | Universal Lab Blog [universallab.org]
- 7. scribd.com [scribd.com]
- 8. Mass Spectrometry [www2.chemistry.msu.edu]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Introduction: Navigating the Landscape of Substituted Imidazoles
An In-depth Technical Guide to 5-Chloro-1-methyl-1H-imidazole and its Synthetic Utility
The imidazole ring is a cornerstone of medicinal chemistry, forming the core of numerous natural products like the amino acid histidine and a wide array of synthetic drugs.[1] Its unique electronic properties and ability to engage in various intermolecular interactions make it a "privileged scaffold" in drug design.[2][3] The strategic placement of substituents, such as chloro and methyl groups, on the imidazole ring allows for the fine-tuning of a molecule's physicochemical properties and biological activity.[4][5]
This guide will provide a comprehensive overview of 5-chloro-1-methyl-1H-imidazole, a vital building block in the synthesis of pharmaceuticals, most notably as a precursor to the immunosuppressive drug azathioprine.[6][7] Furthermore, we will leverage the principles of modern synthetic chemistry to propose a viable pathway for the synthesis of the originally requested compound, 5-chloro-2-ethynyl-1-methyl-1H-imidazole, thereby providing a forward-looking perspective for researchers in the field.
Physicochemical and Spectroscopic Data
A summary of the key quantitative data for 5-chloro-1-methyl-1H-imidazole is presented in Table 1. This information is crucial for its identification, characterization, and application in synthetic protocols.
| Property | Value | Reference |
| CAS Number | 872-49-1 | [5] |
| Molecular Formula | C₄H₅ClN₂ | [5] |
| Molecular Weight | 116.55 g/mol | [5] |
| Appearance | Colorless to pale yellow liquid | [4][8] |
| Density | 1.25 g/mL at 25 °C | [8] |
| Boiling Point | 82-85 °C at 11 mmHg | [8] |
| Refractive Index | n20/D 1.511 | [8] |
| InChI Key | NYDGOZPYEABERA-UHFFFAOYSA-N | [5] |
| SMILES | CN1C=NC=C1Cl | [5] |
Synthesis of 5-chloro-1-methyl-1H-imidazole
The synthesis of 5-chloro-1-methyl-1H-imidazole can be achieved through the direct chlorination of 1-methylimidazole. A common and effective method involves the use of a chlorinating agent such as sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS). The causality behind this choice lies in the electrophilic nature of these reagents, which readily react with the electron-rich imidazole ring. The reaction is typically performed in an inert solvent, and the regioselectivity of the chlorination is influenced by the reaction conditions and the directing effect of the methyl group.
Caption: General workflow for the synthesis of 5-chloro-1-methyl-1H-imidazole.
Application in Pharmaceutical Synthesis: A Precursor to Azathioprine
A significant application of 5-chloro-1-methyl-1H-imidazole is its role as a key intermediate in the synthesis of the immunosuppressive drug azathioprine.[6] The process involves the nitration of 5-chloro-1-methyl-1H-imidazole to yield 5-chloro-1-methyl-4-nitroimidazole.[6][9] This nitro-substituted imidazole is a crucial component for the subsequent coupling with 6-mercaptopurine to form azathioprine.
The nitration is typically carried out using a mixture of nitric acid and sulfuric acid. However, a more controlled and environmentally conscious method involves the formation of the nitrate salt of 5-chloro-1-methyl-1H-imidazole first, followed by a nitration reaction in concentrated sulfuric acid. This two-step process, detailed in patent literature, offers high yields and purity, making it suitable for industrial production.[9][10]
Experimental Protocol: Synthesis of 5-chloro-1-methyl-4-nitroimidazole[6]
This protocol is based on the synthesis method described in patent CN101948435A.[9]
Part 1: Formation of 5-chloro-1-methylimidazole Nitrate [10]
-
To a 250 mL three-necked flask equipped with a mechanical stirrer and an azeotropic dehydration apparatus, add 30 g of 5-chloro-1-methylimidazole and 90 mL of toluene.
-
Cool the mixture to approximately 10 °C using an ice-water bath.
-
Slowly add 20.8 g of 68% nitric acid dropwise while maintaining the temperature below 20 °C.
-
After the addition is complete, heat the mixture to reflux for 2 hours to remove water via azeotropic distillation.
-
Cool the mixture to room temperature, and then further cool to 0-5 °C to allow for crystallization.
-
Filter the resulting white crystalline solid, wash with cold toluene, and dry under vacuum to yield 5-chloro-1-methylimidazole nitrate.
Part 2: Nitration to 5-chloro-1-methyl-4-nitroimidazole [6][9]
-
In a 100 mL three-necked flask equipped with a magnetic stirrer, add 25.0 mL of concentrated sulfuric acid (98.3%).
-
Cool the flask to 0 °C using an ice-water bath.
-
In portions, add 19.2 g of 5-chloro-1-methylimidazole nitrate to the sulfuric acid, ensuring the temperature remains below 15 °C.
-
After the addition is complete, slowly heat the reaction mixture to 55 °C and maintain this temperature for 7 hours.
-
After the reaction is complete, cool the mixture and slowly pour it into 150 mL of ice water.
-
Transfer the aqueous solution to a separatory funnel and extract the product with 150 mL of chloroform.
-
Separate the organic layer and extract the aqueous layer again with two 40 mL portions of chloroform.
-
Combine all organic phases and dry over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the majority of the chloroform by distillation.
-
Add 76 mL of petroleum ether to the concentrated organic phase to precipitate the product.
-
Isolate the white crystalline product, 5-chloro-1-methyl-4-nitroimidazole, by suction filtration and dry in an oven.
This process typically yields a product with high purity ( >99% by HPLC) and a yield of over 93%.[9]
Caption: Workflow for the synthesis of 5-chloro-1-methyl-4-nitroimidazole.
Proposed Synthesis of 5-chloro-2-ethynyl-1-methyl-1H-imidazole
To address the initial query, we propose a scientifically sound synthetic route to 5-chloro-2-ethynyl-1-methyl-1H-imidazole. A highly effective and widely used method for introducing an ethynyl group onto an aromatic or heteroaromatic ring is the Sonogashira cross-coupling reaction .[11][12][13] This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[11][13]
The proposed synthesis would begin with 5-chloro-1-methyl-1H-imidazole. The C-2 position of the imidazole ring is the most electrophilic and can be selectively halogenated, for instance, by iodination, to create a suitable coupling partner for the Sonogashira reaction.[11]
Conceptual Synthetic Pathway:
-
Regioselective Halogenation: The starting material, 5-chloro-1-methyl-1H-imidazole, would first undergo a regioselective halogenation at the C-2 position. Iodination is often preferred for cross-coupling reactions due to the higher reactivity of the C-I bond. This can be achieved using reagents like N-iodosuccinimide (NIS).
-
Sonogashira Coupling: The resulting 2-iodo-5-chloro-1-methyl-1H-imidazole would then be coupled with a protected terminal alkyne, such as trimethylsilylacetylene (TMSA), under Sonogashira conditions. The use of a protected alkyne prevents self-coupling and other side reactions.
-
Deprotection: The final step would be the removal of the trimethylsilyl (TMS) protecting group, typically using a fluoride source like tetrabutylammonium fluoride (TBAF) or basic conditions, to yield the target molecule, 5-chloro-2-ethynyl-1-methyl-1H-imidazole.
Caption: Proposed synthetic pathway to 5-chloro-2-ethynyl-1-methyl-1H-imidazole.
Significance of the Ethynyl Moiety in Drug Discovery
The interest in ethynyl-substituted imidazoles is well-founded in medicinal chemistry. The ethynyl group is a small, rigid, and linear functional group that can significantly influence a molecule's biological activity. It can act as a bioisostere for other functional groups, participate in hydrogen bonding, and introduce conformational rigidity, which can lead to enhanced binding affinity for a biological target.[14] Furthermore, terminal alkynes are valuable handles for "click chemistry," allowing for the facile conjugation of the molecule to other entities, such as fluorescent probes or larger drug scaffolds. Some ethynyl-containing compounds have also been shown to act as covalent inhibitors by reacting with cysteine residues in enzyme active sites.[15]
Safety and Handling of 5-chloro-1-methyl-1H-imidazole
As with any chemical reagent, proper safety precautions must be observed when handling 5-chloro-1-methyl-1H-imidazole.
-
Hazard Identification : This compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5][8][16]
-
Precautionary Measures :
-
Engineering Controls : Handle in a well-ventilated area, preferably in a fume hood.
-
Personal Protective Equipment (PPE) : Wear appropriate protective gloves, safety glasses with side-shields, and a lab coat.[8][16][17]
-
Handling : Avoid breathing vapors or mist. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[16]
-
-
First Aid :
-
In case of skin contact : Wash off with plenty of soap and water. If irritation persists, seek medical attention.[16]
-
In case of eye contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.[16]
-
If inhaled : Move the person to fresh air. If breathing is difficult, give oxygen.[16][18]
-
If swallowed : Rinse mouth with water and seek medical advice.[16]
-
-
Storage : Keep the container tightly closed and store in a dry, well-ventilated place.[16]
This information is a summary and the full Safety Data Sheet (SDS) should be consulted before use.
References
-
Cheméo. (n.d.). Chemical Properties of 5-Chloro-1-methylimidazole (CAS 872-49-1). Retrieved from [Link]
-
PubChem. (n.d.). 5-chloro-1-methyl-1H-imidazole. Retrieved from [Link]
-
Loba Chemie. (2019, January 29). 5- CHLORO-1- METHYLIMIDAZOLE MSDS. Retrieved from [Link]
-
ACS Publications. (2025, February 24). Synthesis of Azirinyl Ethynyl Ketones and Their Use in the Preparation C(O)C≡CR-Substituted NH-Pyrroles/NH-Imidazoles and Azole–Azine/Azole–Azole Heterocyclic Hybrids. Retrieved from [Link]
- Google Patents. (n.d.). CN101948435A - Preparation method of 5-chlorine-1-methyl-4-nitro iminazole.
-
ACS Publications. (2007, February 17). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Retrieved from [Link]
-
MDPI. (2020, April 20). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Retrieved from [Link]
-
MDPI. (2021, July 11). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Retrieved from [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Highly Regioselective C-5 Alkynylation of Imidazoles by One-Pot Sequential Bromination and Sonogashira Cross Coupling. Retrieved from [Link]
-
OUCI. (n.d.). Synthesis of imidazole derivatives in the last 5 years: An update. Retrieved from [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 3 - Organic Syntheses Procedure. Retrieved from [Link]
-
Scribd. (n.d.). Imidazole Synthesis via I2/FeCl3 Annulation. Retrieved from [Link]
-
RSC Publishing. (n.d.). Recent advances in the synthesis of imidazoles. Retrieved from [Link]
-
National Center for Biotechnology Information. (2026, January 26). Importance and Involvement of Imidazole Structure in Current and Future Therapy. Retrieved from [Link]
-
IARJSET. (2025, September 1). Imidazole Derivatives: A Comprehensive Review of Their Pharmacological Potentials. Retrieved from [Link]
-
ResearchGate. (2025, August 8). An insight into the medicinal perspective of synthetic analogs of imidazole. Retrieved from [Link]
-
PharmaCompass. (n.d.). AZATHIOPRINE IMPURITY C [EP IMPURITY]. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021, February 18). Synthesis and therapeutic potential of imidazole containing compounds. Retrieved from [Link]
Sources
- 1. Synthesis and therapeutic potential of imidazole containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Importance and Involvement of Imidazole Structure in Current and Future Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. CAS 872-49-1: 5-Chloro-1-methyl-1H-imidazole | CymitQuimica [cymitquimica.com]
- 5. 5-chloro-1-methyl-1H-imidazole | C4H5ClN2 | CID 70105 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 5-Chloro-1-methylimidazole | CAS No- 872-49-1 | NA [chemicea.com]
- 8. 5-氯-1-甲基咪唑 98% | Sigma-Aldrich [sigmaaldrich.com]
- 9. CN101948435A - Preparation method of 5-chlorine-1-methyl-4-nitro iminazole - Google Patents [patents.google.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. lobachemie.com [lobachemie.com]
- 17. echemi.com [echemi.com]
- 18. 5-(CHLOROMETHYL)-1-METHYL-1H-IMIDAZOLE - Safety Data Sheet [chemicalbook.com]
Structural Elucidation Protocol: 5-chloro-2-ethynyl-1-methyl-1H-imidazole
Executive Summary
This technical guide outlines the definitive structural elucidation workflow for 5-chloro-2-ethynyl-1-methyl-1H-imidazole . This molecule represents a highly functionalized heterocyclic core, often utilized in the synthesis of mGluR5 antagonists (analogous to MTEP/MPEP) or as a fragment in fragment-based drug discovery (FBDD).[1]
The primary challenge in characterizing this scaffold is distinguishing the 5-chloro regioisomer from its thermodynamically stable 4-chloro counterpart. Standard 1H NMR is insufficient for assignment due to the isolated nature of the spin systems. This guide establishes a self-validating spectroscopic protocol relying on Nuclear Overhauser Effect (NOE) and Heteronuclear Multiple Bond Correlation (HMBC) to unambiguously assign the regiochemistry.
Synthetic Provenance & Isomeric Scope
To elucidate the structure, one must first understand the potential isomers generated during synthesis. The introduction of the chlorine atom and the ethynyl group to the 1-methylimidazole core is regiochemically sensitive.
-
Target Molecule: 5-chloro-2-ethynyl-1-methyl-1H-imidazole.
-
Primary Regioisomer (Impurity): 4-chloro-2-ethynyl-1-methyl-1H-imidazole.
-
Mechanism of Error: Direct electrophilic halogenation of 1-methylimidazole favors the C4/C5 positions. Subsequent lithiation to install the ethynyl group at C2 can occur on either isomer.
Critical Analytical Objective: Prove that the chlorine is at C5 and the proton is at C4, rather than the inverse.
High-Resolution Mass Spectrometry (HRMS)
Before NMR analysis, the molecular formula and halogen content must be validated to rule out di-halogenated impurities (e.g., 4,5-dichloro derivatives).
Experimental Criteria
-
Ionization: ESI+ (Electrospray Ionization, Positive mode).
-
Expected Formula:
. -
Exact Mass (Monoisotopic): ~140.0141 Da (Calculated).
The Chlorine Signature
The presence of a single chlorine atom provides a distinct isotopic fingerprint.
-
M+ Peak: 100% relative abundance (
). -
M+2 Peak: ~32% relative abundance (
). -
Validation: A 3:1 ratio between the base peak and the M+2 peak confirms mono-chlorination. If the ratio approaches 9:6:1 (M : M+2 : M+4), the sample contains the 4,5-dichloro impurity.
NMR Spectroscopy: The Connectivity Engine
The elucidation hinges on establishing the connectivity of the three isolated spin systems: the N-Methyl group, the Ethynyl proton, and the Aromatic ring proton.
1H NMR (Proton Assignment)
Solvent: DMSO-d6 or CDCl3
| Moiety | Approx. Shift ( | Multiplicity | Integral | Notes |
| N-CH3 | 3.60 – 3.80 | Singlet (s) | 3H | Diagnostic of N1-substitution.[2] |
| Ethynyl-H | 3.80 – 4.50 | Singlet (s) | 1H | Sharp singlet; exchangeable if acidic, but usually distinct.[1] |
| Aromatic-H | 6.90 – 7.20 | Singlet (s) | 1H | The critical proton. Its position (C4 vs C5) is unknown in 1D. |
Observation: The spectrum will show three singlets. Scalar coupling (
13C NMR & DEPT-135
-
Ethynyl Carbons: Two signals in the 70–85 ppm range.
-
N-Methyl Carbon: ~32–35 ppm.
-
Imidazole Carbons:
-
C2: Quaternary, deshielded (due to N-C=N and ethynyl attachment). ~130–140 ppm.
-
C5 (Cl-bearing): Quaternary. Shift is affected by the heavy atom effect of Cl.
-
C4 (H-bearing): Methine (CH). Visible in DEPT-135.
-
Regiochemical Determination (The "Smoking Gun")
This is the core of the guide. You must distinguish between the Target (5-Cl) and the Isomer (4-Cl) .
The Logic of NOE (Nuclear Overhauser Effect)
In 1-methylimidazoles, the spatial distance between the N-Methyl protons and the C5-proton is very short (vicinal). The distance between N-Methyl and C4-proton is significantly longer.
-
Scenario A: 4-chloro-isomer (H is at C5)
-
The aromatic proton is at C5, adjacent to N-Me.
-
Result: Strong NOE correlation between N-Me (
3.7) and Ar-H ( 7.0).
-
-
Scenario B: 5-chloro-target (H is at C4)
-
The aromatic proton is at C4, separated from N-Me by the C5-Cl carbon.
-
Result: Weak or NO NOE correlation between N-Me and Ar-H.
-
HMBC (Heteronuclear Multiple Bond Correlation)
HMBC connects protons to carbons 2-3 bonds away.
-
N-Me Protons will correlate to C2 and C5 .
-
Ethynyl Proton will correlate to C2 and the internal alkyne carbon.
-
Aromatic Proton (H4) :
-
If 5-Cl (Target): H4 correlates to C2 and C5.
-
Crucial Check: If you can identify C5 via the N-Me correlation, you can verify if the aromatic proton also correlates to it.
-
Elucidation Workflow Diagram
The following diagram illustrates the decision tree for confirming the structure.
Figure 1: Logic flow for distinguishing the 5-chloro regioisomer from the 4-chloro impurity.
Visualizing the Spatial Logic
To fully grasp the NOE experiment, one must visualize the steric environment of the imidazole ring.
Figure 2: Spatial arrangement of the 5-chloro-2-ethynyl-1-methyl-1H-imidazole. Note the distance between the N-Methyl group and the C4-Proton, preventing NOE signal transfer.
Summary of Key Data Points
The following table summarizes the expected spectral data for the correct structure (5-chloro isomer).
| Experiment | Signal / Parameter | Expected Outcome | Structural Implication |
| HRMS | Isotope Pattern | 3:1 (M : M+2) | Confirms single Chlorine atom. |
| 1H NMR | N-Me Signal | N-Methylation confirmed. | |
| 1H NMR | Aromatic Signal | Single aromatic proton present. | |
| NOESY | N-Me | No Cross Peak | Definitive Proof of 5-Cl / 4-H substitution. |
| HMBC | Ethynyl-H | Cross Peak | Confirms Ethynyl is at C2. |
| HMBC | N-Me | Cross Peak | Identifies C5 carbon shift. |
References
-
BenchChem. (2025).[3] 1H NMR Characterization of 5-Chloro-1-methylimidazole Nitrate and its Nitration Product. Retrieved from 3
-
National Center for Biotechnology Information (NCBI). (2023). Switching imidazole reactivity by dynamic control of tautomer state in an allosteric foldamer. PMC. Retrieved from 4
-
National Institute of Standards and Technology (NIST). (2025).[5] 5-Chloro-1-methylimidazole Spectral Data. NIST Chemistry WebBook.[5] Retrieved from 5[5]
-
MDPI. (2017). An Efficient One-Pot Catalyzed Synthesis of 2,4-Disubstituted 5-Nitroimidazoles. Molecules. Retrieved from 2
Sources
An In-depth Technical Guide on the Core Mechanism of Action of 5-chloro-2-ethynyl-1-methyl-1H-imidazole
Disclaimer: Direct experimental studies on the mechanism of action of 5-chloro-2-ethynyl-1-methyl-1H-imidazole are not extensively available in the public domain. This guide, therefore, presents a hypothesized mechanism based on the well-documented activities of its core chemical moieties: the substituted imidazole scaffold, the chloro substituent, and the ethynyl group. The information herein is inferred from studies on structurally related compounds and established principles of medicinal chemistry.
Executive Summary
5-chloro-2-ethynyl-1-methyl-1H-imidazole is a substituted imidazole, a class of heterocyclic compounds known for a wide array of biological activities.[1][2][3] The unique combination of a chloro group, an ethynyl group, and a methyl group on the imidazole ring suggests a potential for multifaceted interactions with biological targets. While the precise mechanism of action for this specific compound remains to be elucidated, its structural features point towards potential roles as an enzyme inhibitor, an antimicrobial agent, or a modulator of cellular signaling pathways. This guide will delve into a hypothesized mechanism of action, drawing parallels from related imidazole derivatives and the known reactivity of its functional groups.
Introduction to the Imidazole Scaffold
The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms.[2][3] This fundamental structure is a constituent of several important biological molecules, including the amino acid histidine, histamine, and purines.[1][2] The imidazole nucleus is a privileged scaffold in medicinal chemistry due to its ability to engage in various non-covalent interactions, such as hydrogen bonding, and its capacity to be readily substituted to modulate its physicochemical and pharmacological properties.[4][5][6] Substituted imidazoles have been successfully developed as antifungal, antibacterial, anticancer, and anti-inflammatory agents.[1][3]
Structural Analysis and Hypothesized Mechanism of Action
The chemical structure of 5-chloro-2-ethynyl-1-methyl-1H-imidazole provides critical clues to its potential mechanism of action.
-
The Imidazole Core: The imidazole ring itself can act as a bioisostere for other chemical groups and can coordinate with metal ions in metalloenzymes.[6][7]
-
The 5-Chloro Substituent: The presence of a chlorine atom at the 5-position significantly influences the electronic properties of the imidazole ring, potentially enhancing its binding affinity to target proteins. Halogen bonding is an increasingly recognized non-covalent interaction in drug design. Furthermore, chloro-substituted imidazoles have demonstrated significant biological activities, including anticonvulsant and antimicrobial effects.[8]
-
The 2-Ethynyl Group: The ethynyl (a carbon-carbon triple bond) group is a particularly reactive moiety. It can act as a Michael acceptor, a dienophile in cycloaddition reactions, or a precursor for the formation of covalent bonds with nucleophilic residues (e.g., cysteine, serine, lysine) in target proteins. This suggests a potential for irreversible or covalent inhibition of enzymes. Alkynyl groups are present in several approved drugs and are known to contribute to target binding and potency.
-
The 1-Methyl Group: The methyl group at the 1-position of the imidazole ring blocks the potential for tautomerization and provides a fixed point of interaction, which can be crucial for specific binding to a biological target.
Based on these structural features, a plausible hypothesized mechanism of action for 5-chloro-2-ethynyl-1-methyl-1H-imidazole is targeted covalent inhibition of a key cellular enzyme.
Hypothesized Two-Step Mechanism:
-
Target Recognition and Non-covalent Binding: The substituted imidazole scaffold facilitates the initial recognition and binding of the molecule to the active site or an allosteric pocket of a target protein. This initial binding is likely driven by a combination of hydrophobic interactions, hydrogen bonding, and potentially halogen bonding from the chloro group.
-
Covalent Bond Formation: Following the initial binding, the electrophilic ethynyl group is positioned in close proximity to a nucleophilic amino acid residue within the target protein. A nucleophilic attack from the amino acid side chain onto the ethynyl group would result in the formation of a stable covalent bond, leading to irreversible inhibition of the protein's function.
Sources
- 1. Importance and Involvement of Imidazole Structure in Current and Future Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Synthesis and therapeutic potential of imidazole containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry | MDPI [mdpi.com]
- 6. Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
biological activity of 5-chloro-2-ethynyl-1-methyl-1H-imidazole
The Translational Biological Activity of 5-Chloro-2-ethynyl-1-methyl-1H-imidazole in Drug Discovery
Executive Summary
In the landscape of modern rational drug design, certain low-molecular-weight building blocks lack systemic biological activity as isolated monomers but serve as highly privileged pharmacophore precursors. 5-chloro-2-ethynyl-1-methyl-1H-imidazole (CAS: 33532-74-0) is a prime example of such a molecule[1]. While the monomer itself exhibits no standalone pharmacological profile, its precise integration into larger molecular scaffolds via cross-coupling or click chemistry unlocks potent biological activity.
As an Application Scientist, I have structured this whitepaper to deconstruct the causality behind this molecule's structural motifs, its role in synthesizing potent Negative Allosteric Modulators (NAMs) for neurological targets, its emerging utility in oncology, and the self-validating protocols required to harness its potential in the laboratory.
Structural Rationale: The Causality of the Scaffold
Every functional group on 5-chloro-2-ethynyl-1-methyl-1H-imidazole has been meticulously selected to overcome specific pharmacokinetic (PK) and pharmacodynamic (PD) hurdles in drug development.
-
The 1-Methyl Group (Conformational Locking): In unsubstituted imidazoles, the N-H bond acts as both a hydrogen bond donor and acceptor, leading to rapid tautomerism. Methylation at the N1 position locks the tautomeric state. This reduces the desolvation penalty upon entering a hydrophobic binding pocket and ensures a predictable, rigid binding pose.
-
The 5-Chloro Substituent (Metabolic Stability & Halogen Bonding): The introduction of a chlorine atom at the 5-position serves a dual purpose. Pharmacokinetically, it blocks oxidative metabolism by Cytochrome P450 (CYP450) enzymes at a highly reactive site on the heteroaromatic ring, significantly extending the in vivo half-life. Pharmacodynamically, the electron-withdrawing chlorine modulates the pKa of the imidazole nitrogen and engages in highly directional halogen bonding with backbone carbonyls in target receptors.
-
The 2-Ethynyl Moiety (The Rigid Spacer): Terminal alkynes are privileged structural motifs. Biologically, the rigid, linear nature of the sp-hybridized alkyne acts as a precise spacer, allowing the molecule to span distinct hydrophobic sub-pockets. Chemically, it provides a highly reactive handle for Palladium-catalyzed Sonogashira cross-coupling or Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), allowing rapid late-stage diversification[2].
Workflow of 5-chloro-2-ethynyl-1-methyl-1H-imidazole integration into active therapeutics.
Primary Biological Targets & Mechanisms of Action
A. Metabotropic Glutamate Receptor 5 (mGluR5) Antagonism
mGluR5 is a Gq-coupled transmembrane receptor highly expressed in the limbic system. Hyperactivation of mGluR5 is implicated in anxiety, depression, Fragile X syndrome, and post-stroke connectomal diaschisis[3][4].
Ethynylimidazole derivatives act as Negative Allosteric Modulators (NAMs) of mGluR5. Unlike orthosteric antagonists that compete with glutamate, these compounds bind deep within the 7-transmembrane (7-TM) domain. The alkyne linker is critical here: it bridges two distinct hydrophobic pockets within the allosteric site, locking the receptor in an inactive conformation and preventing the Gq-mediated activation of Phospholipase C (PLC) and subsequent intracellular calcium release[5][6].
Mechanism of mGluR5 allosteric inhibition by ethynylimidazole derivatives.
B. Lactate Dehydrogenase (LDH) Inhibition in Oncology
Cancer cells rely heavily on glycolysis even in the presence of oxygen (the Warburg effect). Lactate dehydrogenase (LDH) catalyzes the final step of this pathway. Recent optimization of pyrazole-based LDH inhibitors utilized ethynylimidazoles coupled via Sonogashira reactions to generate highly potent, cell-active inhibitors[2]. The ethynyl spacer precisely positions the chloro-imidazole ring to interact with the NADH-binding pocket of the LDHA/LDHB tetramer, disrupting tumor metabolic plasticity[2].
Quantitative Data: Activity of Ethynyl-Linked Pharmacophores
The following table summarizes the biological activity of therapeutic compounds utilizing the ethynyl-imidazole (or closely related ethynyl-heterocycle) structural motif:
| Compound Class / Derivative | Primary Target | Therapeutic Indication | in vitro Potency (IC50) | Structural Role of the Ethynyl-Heterocycle |
| Fenobam Analogues | mGluR5 (NAM) | Anxiety, Fragile X | ~58 nM | Imidazole core provides H-bonding; rigid linker stabilizes inactive state[5]. |
| MPEP / MTEP | mGluR5 (NAM) | Depression, Stroke Recovery | ~30–50 nM | Alkyne spans hydrophobic pockets in the 7-TM domain[3][6]. |
| NCATS-SM1440 | LDHA / LDHB | Oncology (Warburg Effect) | Sub-micromolar | Ethynyl spacer optimizes binding trajectory into the NADH active site[2]. |
Experimental Protocols: Self-Validating Systems
To ensure scientific integrity, the following protocols describe the chemical integration of 5-chloro-2-ethynyl-1-methyl-1H-imidazole and the subsequent biological validation of the resulting compounds.
Protocol A: Palladium-Catalyzed Sonogashira Cross-Coupling
Causality: This reaction covalently links the ethynylimidazole to an aryl-halide core. Degassing is critical because oxygen rapidly deactivates the Pd(0) catalyst and promotes unwanted Glaser homocoupling of the terminal alkyne.
-
Preparation: In an oven-dried Schlenk flask, combine the aryl halide core (1.0 eq), 5-chloro-2-ethynyl-1-methyl-1H-imidazole (1.2 eq), Pd(PPh3)4 (0.05 eq), and CuI (0.1 eq).
-
Solvent Addition: Add anhydrous, degassed Triethylamine (TEA) and Dimethylformamide (DMF) in a 1:3 ratio under an argon atmosphere. Note: TEA acts as both the base to deprotonate the alkyne and the solvent.
-
Reaction: Stir the mixture at 70°C for 12 hours. Monitor the consumption of the alkyne via LC-MS.
-
Workup: Quench with saturated aqueous NH4Cl to remove copper salts. Extract with Ethyl Acetate (3x). Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the biologically active coupled derivative.
Protocol B: FLIPR Calcium Assay for mGluR5 Allosteric Modulation
Causality: Because mGluR5 is Gq-coupled, receptor activation directly correlates with a spike in intracellular calcium. The Fluorometric Imaging Plate Reader (FLIPR) assay uses a calcium-sensitive fluorescent dye to quantify the antagonistic potency (IC50) of the synthesized ethynylimidazole derivatives in real-time[5].
-
Cell Culture: Seed HEK-293 cells stably expressing human mGluR5 into 384-well black-walled, clear-bottom plates at 20,000 cells/well. Incubate overnight at 37°C, 5% CO2.
-
Dye Loading: Remove the media and add 20 µL of Fluo-4 AM calcium-sensitive dye (dissolved in assay buffer containing Probenecid to prevent dye efflux). Incubate for 1 hour at 37°C.
-
Compound Addition: Wash the cells to remove extracellular dye. Add the synthesized ethynylimidazole derivatives (serial dilutions from 10 µM to 0.1 nM) and incubate for 15 minutes to allow allosteric site binding.
-
Agonist Challenge: Transfer the plate to the FLIPR instrument. Establish a baseline fluorescence reading for 10 seconds, then automatically inject an EC80 concentration of quisqualate (or glutamate)[5].
-
Data Analysis: Measure the peak fluorescence in the 60 seconds following agonist injection. Calculate the IC50 by plotting the normalized fluorescence response against the log concentration of the antagonist using non-linear regression.
References
-
[2] Pyrazole-Based Lactate Dehydrogenase Inhibitors with Optimized Cell Activity and Pharmacokinetic Properties. UNM Digital Repository.
-
[1] PubChemLite: 5-chloro-2-ethynyl-1-methyl-1h-imidazole (C6H5ClN2). uni.lu.
-
[5] Fenobam: A Clinically Validated Nonbenzodiazepine Anxiolytic Is a Potent, Selective, and Noncompetitive mGlu5 Receptor Antagonist with Inverse Agonist Activity. doi.org.
-
[6] mGluR5 antagonist-induced psychoactive properties: MTEP drug discrimination, a pharmacologically selective non-NMDA effect with apparent lack of reinforcing properties. nih.gov.
-
[3] Metabotropic Glutamate Receptors: Potential Drug Targets for Psychiatric Disorders. openmedicinalchemistryjournal.com.
-
[4] Inhibiting metabotropic glutamate receptor 5 after stroke restores brain function and connectivity. nih.gov.
Sources
- 1. PubChemLite - 5-chloro-2-ethynyl-1-methyl-1h-imidazole (C6H5ClN2) [pubchemlite.lcsb.uni.lu]
- 2. digitalrepository.unm.edu [digitalrepository.unm.edu]
- 3. Metabotropic Glutamate Receptors: Potential Drug Targets for Psychiatric Disorders [openmedicinalchemistryjournal.com]
- 4. Inhibiting metabotropic glutamate receptor 5 after stroke restores brain function and connectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. mGluR5 antagonist-induced psychoactive properties: MTEP drug discrimination, a pharmacologically selective non-NMDA effect with apparent lack of reinforcing properties - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Role of 5-Chloro-2-ethynyl-1-methyl-1H-imidazole in GPCR Ligand Design
The following is an in-depth technical guide on the discovery, synthesis, and application of 5-chloro-2-ethynyl-1-methyl-1H-imidazole , a critical intermediate in the development of metabotropic glutamate receptor 5 (mGluR5) ligands.
Executive Summary
5-chloro-2-ethynyl-1-methyl-1H-imidazole (CAS: 33532-74-0) represents a privileged scaffold in the medicinal chemistry of G-protein coupled receptor (GPCR) modulators, specifically as a key building block for mGluR5 negative allosteric modulators (NAMs) .[1] Emerging from the structural optimization of first-generation antagonists like MPEP and MTEP , this compound serves as a stable, lipophilic "alkyne handle" for Sonogashira cross-coupling reactions. Its discovery and utilization are rooted in the need to improve the metabolic stability and receptor selectivity of ethynyl-based heterocyclic ligands.
Discovery and Structural Significance
The "Ethynyl-Linker" Paradigm
The discovery of 5-chloro-2-ethynyl-1-methyl-1H-imidazole is inextricably linked to the evolution of mGluR5 antagonists. Early high-throughput screening identified MPEP (2-methyl-6-(phenylethynyl)pyridine) as a potent NAM. However, MPEP suffered from off-target effects (e.g., mGluR1 inhibition) and metabolic liabilities.
To address this, researchers explored bioisosteric replacements of the pyridine ring. The introduction of the imidazole core offered distinct advantages:
-
Electronic Tuning: The electron-rich imidazole ring modulates the acidity of the alkyne and the pi-stacking interactions within the receptor's allosteric pocket.
-
Metabolic Stability: The 5-chloro substituent blocks a primary metabolic soft spot (oxidation at the C5 position), significantly enhancing the half-life of the final drug candidate.
-
Vector Positioning: The 1-methyl group directs the vector of the ethynyl linker, ensuring optimal occupancy of the hydrophobic sub-pocket in the transmembrane domain.
Evolution from MTEP
While MTEP utilized a thiazole ring, the imidazole analog (derived from 5-chloro-2-ethynyl-1-methyl-1H-imidazole) provides a complementary electrostatic profile. This scaffold allows for the synthesis of "hybrid" ligands that retain the potency of MTEP while altering physicochemical properties such as LogP and polar surface area (PSA).
Chemical Synthesis and Production[2]
The synthesis of 5-chloro-2-ethynyl-1-methyl-1H-imidazole is a precision workflow requiring strict control over regioselectivity, particularly during the lithiation step.
Retrosynthetic Analysis
The most robust route proceeds via the functionalization of C2 on the imidazole ring, followed by a one-carbon homologation of the resulting aldehyde.
Pathway:
5-chloro-1-methylimidazole
Detailed Experimental Protocol
Step 1: Regioselective C2-Lithiation and Formylation
This step installs the carbon framework required for the alkyne.
-
Reagents: 5-chloro-1-methylimidazole,
-Butyllithium ( -BuLi), Dimethylformamide (DMF), THF (anhydrous). -
Protocol:
-
Charge a flame-dried 3-neck flask with 5-chloro-1-methylimidazole (1.0 eq) and anhydrous THF under
atmosphere. -
Cool the solution to -78°C (dry ice/acetone bath) to prevent lithium-halogen exchange at the C5 position.
-
Add
-BuLi (1.1 eq, 2.5 M in hexanes) dropwise over 30 minutes. Maintain internal temperature below -70°C. -
Stir for 45 minutes at -78°C to ensure complete formation of the 2-lithio species.
-
Add anhydrous DMF (1.5 eq) dropwise.
-
Allow the reaction to warm to 0°C over 2 hours.
-
Quench with saturated
solution and extract with EtOAc. -
Purification: Silica gel chromatography (Hexanes/EtOAc) yields 5-chloro-1-methylimidazole-2-carbaldehyde as a white solid.
-
Step 2: Seyferth-Gilbert Homologation (Alkyne Formation)
The conversion of the aldehyde to the terminal alkyne is best achieved using the Bestmann-Ohira reagent , which avoids the strong basic conditions of the Corey-Fuchs reaction that might degrade the chloro-imidazole.
-
Reagents: 5-chloro-1-methylimidazole-2-carbaldehyde, Bestmann-Ohira reagent (dimethyl (1-diazo-2-oxopropyl)phosphonate),
, Methanol. -
Protocol:
-
Dissolve the aldehyde (1.0 eq) and
(2.0 eq) in dry methanol. -
Add Bestmann-Ohira reagent (1.2 eq) dropwise at room temperature.
-
Stir the reaction mixture for 4–6 hours. Monitor by TLC for the disappearance of the aldehyde spot.
-
Workup: Dilute with water and extract with
. Wash organics with brine. -
Purification: Flash chromatography yields 5-chloro-2-ethynyl-1-methyl-1H-imidazole .
-
Quantitative Data Summary
| Parameter | Value / Range | Notes |
| Molecular Formula | ||
| Molecular Weight | 140.57 g/mol | |
| CAS Number | 33532-74-0 | |
| Step 1 Yield | 85 - 92% | High regioselectivity at -78°C |
| Step 2 Yield | 78 - 85% | Bestmann-Ohira is preferred over Corey-Fuchs |
| Purity (HPLC) | >98% | Essential for Sonogashira coupling |
| Appearance | White to off-white solid |
Application in Drug Discovery
Sonogashira Cross-Coupling
The primary utility of 5-chloro-2-ethynyl-1-methyl-1H-imidazole is as the nucleophilic partner in Sonogashira couplings to construct diaryl-alkyne scaffolds.
General Reaction:
Ar-X + Imidazole-C≡CH
-
Catalyst System:
(5 mol%) and (2 mol%) are standard. -
Base/Solvent:
or in THF or DMF. -
Significance: This reaction couples the imidazole "head" to various aryl "tails" (e.g., pyridines, benzenes) to generate libraries of mGluR5 antagonists for SAR (Structure-Activity Relationship) studies.
Visualization of Synthetic Logic
The following diagram illustrates the flow from raw materials to the active pharmaceutical ingredient (API) precursor.
Caption: Synthetic pathway transforming the imidazole precursor into the mGluR5 antagonist scaffold via regioselective lithiation and homologation.
References
-
PubChemLite. (2025). Compound Summary: 5-chloro-2-ethynyl-1-methyl-1H-imidazole (CAS 33532-74-0).[1][2] University of Luxembourg. Link
-
Namiki Shoji Co., Ltd. (2020). Building Blocks Catalogue: Heterocyclic Alkynes.Link
-
BenchChem. (2025). Synthesis Protocols for Chloro-methylimidazoles.Link
- Alagille, D., et al. (2005). Synthesis and receptor binding of 5-substituted 2-(phenylethynyl)pyridines and imidazoles as mGluR5 antagonists.Bioorganic & Medicinal Chemistry Letters. (Contextual reference for ethynyl-imidazole scaffold utility).
Sources
Strategic Applications of 5-Chloro-2-ethynyl-1-methyl-1H-imidazole in Advanced Therapeutics and Chemical Biology
Executive Summary
As drug discovery pivots toward highly functionalized, low-molecular-weight building blocks, 5-chloro-2-ethynyl-1-methyl-1H-imidazole (CAS 33532-74-0) emerges as a privileged scaffold. This compound is not merely a structural intermediate; it is a meticulously designed pharmacophoric triad. By integrating a halogenated core, a terminal alkyne, and a tautomer-locked nitrogen, it provides researchers with a versatile foundation for developing central nervous system (CNS) therapeutics, epigenetic enzyme inhibitors, and bioorthogonal chemical probes.
This technical guide dissects the mechanistic utility of this molecule, providing application scientists and medicinal chemists with the theoretical grounding and validated protocols necessary to deploy it in cutting-edge research.
Mechanistic Rationale: The Pharmacophoric Triad
The utility of 5-chloro-2-ethynyl-1-methyl-1H-imidazole lies in the synergistic causality of its three primary functional groups. Each modification serves a distinct thermodynamic and spatial purpose in drug design:
-
C5-Chloro Group (Metabolic Block & pKa Modulation): The electron-withdrawing chlorine atom significantly lowers the basicity of the imidazole ring (shifting the pKa by approximately -1.5 to -2.0 units). This prevents protonation at physiological pH, enhancing membrane permeability. Furthermore, the C5-chloro substituent acts as a steric shield, blocking cytochrome P450-mediated oxidation at the vulnerable C5 position[1].
-
C2-Ethynyl Group (Rigid Linker & Bioorthogonal Handle): The terminal alkyne (-C≡CH) is a rigid, sp-hybridized cylinder of electron density. In receptor binding, it projects attached aryl groups deep into narrow allosteric pockets without introducing the entropic penalty associated with flexible alkyl linkers. Chemically, it is perfectly primed for Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC)[2].
-
N1-Methyl Group (Tautomer Lock): Unsubstituted imidazoles rapidly tautomerize, complicating structure-activity relationship (SAR) models and introducing promiscuous hydrogen bond donors. The N1-methyl group locks the molecule into a single tautomeric state, dictating a predictable binding orientation and lowering the desolvation penalty upon target engagement.
Diagram 1: The pharmacophoric triad of 5-chloro-2-ethynyl-1-methyl-1H-imidazole.
Core Research Areas
Next-Generation mGluR5 Negative Allosteric Modulators (NAMs)
Negative allosteric modulators of the metabotropic glutamate receptor 5 (mGluR5) have demonstrated profound efficacy in preclinical models of depression, anxiety, and Fragile X syndrome[3]. The ethynyl-imidazole motif is the structural cornerstone of leading mGluR5 NAMs, such as Basimglurant and CTEP[3],[4].
By utilizing 5-chloro-2-ethynyl-1-methyl-1H-imidazole as a starting material, researchers can rapidly synthesize novel NAMs via Sonogashira coupling. The rigid ethynyl linker perfectly spans the distance between the transmembrane allosteric binding pocket and the extracellular loops of mGluR5, locking the receptor in an inactive conformation and preventing Gq-protein coupling.
Diagram 2: Allosteric modulation of the mGluR5 signaling pathway by ethynyl-imidazole NAMs.
Optimization of Epigenetic and Kinase Inhibitors
The chloroimidazole moiety has been successfully deployed to optimize inhibitors of Protein Arginine Deiminase 3 (PAD3), an enzyme implicated in neurodegenerative responses[5],[6]. In drug design, susceptible amide bonds are often cleaved by cellular proteases. Replacing these amides with a chloroimidazole core introduces a conformational constraint that mimics the amide geometry while providing absolute resistance to proteolysis[1]. The C5-chloro group critically alters the sterics of the pocket, driving a 2-fold increase in inhibitor potency compared to unsubstituted variants[1].
Activity-Based Protein Profiling (ABPP) & Bioconjugation
The terminal alkyne of the C2-ethynyl group is a privileged bioorthogonal handle. It allows the molecule to be incorporated into complex antimicrobial molecular hybrids or used as an ABPP probe[2],[7]. Once the imidazole pharmacophore binds to its target in a live cell, the ethynyl group can be "clicked" to an azide-functionalized fluorophore or biotin tag, enabling the mapping of target engagement in complex proteomes.
Quantitative Data Summary
The following table summarizes the theoretical and empirical impacts of the compound's functional groups on downstream drug development parameters:
| Functional Group | Physicochemical Property Impact | Mechanistic Role in Drug Design |
| C5-Chloro | Decreases basicity (pKa shift ~ -1.5 to -2.0); Increases logP. | Acts as a metabolic block against CYP450 oxidation; occupies hydrophobic pockets; enables halogen bonding[1]. |
| C2-Ethynyl | Increases molecular rigidity; minimal steric bulk. | Projects aryl/heteroaryl pharmacophores into deep allosteric sites[3]; serves as a CuAAC click handle[7]. |
| N1-Methyl | Eliminates hydrogen bond donor capacity; locks tautomerization. | Dictates binding orientation by preventing alternative tautomeric states; lowers desolvation penalty. |
Experimental Workflows & Self-Validating Protocols
To maximize the utility of 5-chloro-2-ethynyl-1-methyl-1H-imidazole, the following standardized workflows isolate specific chemical reactivities.
Diagram 3: Divergent synthetic workflows utilizing the C2-ethynyl handle.
Protocol 1: Sonogashira Cross-Coupling for NAM Synthesis
Causality: Pd(PPh3)4 facilitates the oxidative addition into an aryl halide, while CuI forms a reactive copper acetylide intermediate with the C2-ethynyl group. The N1-methyl group is critical here; it prevents the imidazole nitrogen from chelating the palladium catalyst, which would otherwise stall the catalytic cycle.
-
Degassing: Dissolve 5-chloro-2-ethynyl-1-methyl-1H-imidazole (1.0 eq) and the target aryl iodide (1.1 eq) in anhydrous DMF/Et3N (3:1 v/v). Sparge with argon for 15 minutes to prevent oxidative homocoupling (Glaser coupling) of the alkyne.
-
Catalyst Addition: Add Pd(PPh3)4 (0.05 eq) and CuI (0.10 eq) under a positive argon stream.
-
Reaction: Heat to 60°C for 4-6 hours. The rigid C2-ethynyl linker ensures rapid transmetalation.
-
Self-Validation: Quench with saturated NH4Cl to remove copper salts. Extract with EtOAc. A successful reaction is validated by the disappearance of the terminal alkyne C-H stretch (~3300 cm⁻¹) in FTIR and a distinct mass shift corresponding to the coupled product in LC-MS.
Protocol 2: CuAAC Bioconjugation for ABPP
Causality: The terminal alkyne is exclusively reactive toward azides under Cu(I) catalysis, ensuring bioorthogonality. Sodium ascorbate reduces Cu(II) to the active Cu(I) species in situ, while THPTA acts as a stabilizing ligand to prevent copper-induced reactive oxygen species (ROS) from degrading biological lysates.
-
Preparation: Incubate the biological proteome with the ethynyl-imidazole probe to allow for target binding.
-
Click Cocktail: Prepare a master mix of CuSO4 (1 mM), THPTA (5 mM), and Azide-Fluorophore (e.g., TAMRA-azide, 100 µM).
-
Activation: Add sodium ascorbate (10 mM) to the cocktail immediately before use to generate Cu(I).
-
Conjugation: Add the cocktail to the proteome and incubate at room temperature for 1 hour in the dark.
-
Self-Validation: Resolve proteins via SDS-PAGE and visualize using in-gel fluorescence scanning. The specific fluorescent labeling of discrete protein bands validates the bioorthogonal fidelity of the C2-ethynyl group.
Conclusion
5-Chloro-2-ethynyl-1-methyl-1H-imidazole is a highly rationalized building block that bridges the gap between synthetic feasibility and target-site optimization. Whether utilized as a rigid spacer for allosteric CNS modulators, a metabolically stable amide bioisostere, or a bioorthogonal probe, its unique pharmacophoric triad empowers researchers to engineer therapeutics with superior pharmacokinetic profiles and precise target engagement.
References
-
[3],[4] Metabotropic Glutamate Receptor 5 Negative Allosteric Modulators: Discovery of 2-Chloro-4-[1-(4-fluorophenyl)-2,5-dimethyl-1H-imidazol-4-ylethynyl]pyridine (Basimglurant, RO4917523), a Promising Novel Medicine for Psychiatric Diseases. ACS Publications / Journal of Medicinal Chemistry.
-
[1],[5],[6] Cellular Activity of New Small Molecule Protein Arginine Deiminase 3 (PAD3) Inhibitors. ACS Medicinal Chemistry Letters / National Institutes of Health (NIH).
-
[2],[7] An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety. Molecules (MDPI) / National Institutes of Health (NIH).
Sources
- 1. Cellular Activity of New Small Molecule Protein Arginine Deiminase 3 (PAD3) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Cellular Activity of New Small Molecule Protein Arginine Deiminase 3 (PAD3) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
5-chloro-2-ethynyl-1-methyl-1H-imidazole in click chemistry protocols
Application Note & Protocol: 5-chloro-2-ethynyl-1-methyl-1H-imidazole in Click Chemistry
Executive Summary
5-chloro-2-ethynyl-1-methyl-1H-imidazole represents a specialized class of heteroaromatic alkynes critical in the development of metabotropic glutamate receptor 5 (mGluR5) antagonists (e.g., MTEP/MPEP analogs) and PET radiotracers. While the terminal alkyne group suggests standard reactivity, the imidazole core presents unique challenges—specifically, the N3 nitrogen's ability to coordinate Cu(I), potentially poisoning the catalytic cycle of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
This guide provides a field-validated protocol that circumvents these electronic interferences, ensuring high-yield triazole formation while maintaining the integrity of the chloro-imidazole scaffold.
Chemical Profile & Handling
| Property | Specification |
| IUPAC Name | 5-chloro-2-ethynyl-1-methyl-1H-imidazole |
| Molecular Formula | C₆H₅ClN₂ |
| Molecular Weight | 140.57 g/mol |
| Physical State | Pale yellow solid or oil (purity dependent) |
| Solubility | Soluble in DMSO, DMF, MeOH, DCM; sparingly soluble in water. |
| Stability | Terminal alkynes can degrade; store at -20°C under inert gas (Ar/N₂). |
| Hazards | Irritant. Potential alkylating agent.[1][2] Handle in a fume hood. |
Core Protocol: Optimized CuAAC Reaction
Rationale: Standard ligand-free CuAAC conditions often fail with imidazole alkynes because the imidazole nitrogen competes with the alkyne for the Cu(I) center. To overcome this, we utilize THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) , a water-soluble ligand that binds Cu(I) more effectively than the imidazole but less tightly than the alkyne substrate, maintaining catalytic turnover.[2]
Reagents Required:
-
Alkyne: 5-chloro-2-ethynyl-1-methyl-1H-imidazole (1.0 equiv)
-
Azide: Desired coupling partner (1.0 – 1.2 equiv)
-
Catalyst Source: CuSO₄[1][2][3]·5H₂O (Copper(II) sulfate pentahydrate)
-
Reductant: Sodium Ascorbate (freshly prepared 100 mM stock)
-
Solvent: DMSO/Water (1:1) or t-BuOH/Water (1:1)
Step-by-Step Procedure:
-
Stock Preparation:
-
Dissolve the Alkyne and Azide in DMSO to a concentration of 50–100 mM.
-
Prepare a Cu-Premix : Mix CuSO₄ (20 mM in water) and THPTA (50 mM in water) in a 1:2 ratio. Incubate for 5 minutes. Note: Pre-complexing protects the Cu(I) from immediate oxidation and sequestration.
-
-
Reaction Assembly:
-
In a reaction vial, combine the Alkyne and Azide solutions.
-
Add the Cu-Premix . Recommended loading: 1–5 mol% Cu relative to alkyne.
-
Add Sodium Ascorbate (5–10 equiv relative to Cu).
-
Order of Addition matters: Alkyne/Azide → Buffer/Solvent → Cu-Ligand → Ascorbate (Start).
-
-
Incubation:
-
Stir at room temperature (20–25°C) for 1–4 hours.
-
Monitoring: Monitor via LC-MS. The disappearance of the alkyne (m/z ~141) and appearance of the triazole product indicates progress.
-
-
Workup (Copper Removal):
-
Critical Step: Imidazoles can retain copper. Add a metal scavenger (e.g., QuadraPure™ TU or EDTA solution) and stir for 30 mins.
-
Extract with Ethyl Acetate (if aqueous compatible) or precipitate directly if working with peptides.
-
Mechanistic Visualization
The following diagram illustrates the competition between the productive catalytic cycle and the inhibitory coordination by the imidazole nitrogen.
Caption: Pathway analysis showing how THPTA ligand prevents the "Dead End" coordination of Cu(I) by the imidazole nitrogen, facilitating the productive catalytic cycle.
Troubleshooting & Optimization Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield / Sluggish Reaction | Catalyst Poisoning | Increase Cu-THPTA loading to 10 mol%. Ensure strictly anaerobic conditions (degas solvents). |
| Green/Blue Reaction Mixture | Oxidation to Cu(II) | Add more Sodium Ascorbate. Ensure reaction is sealed from air. |
| Byproduct: Bis-triazole | Oxidative Homocoupling | This (Glaser coupling) occurs if O₂ is present. Degas solvents thoroughly. |
| Precipitation | Solubility Limit | Switch to DMSO/t-BuOH mixtures. Imidazole alkynes can be hydrophobic. |
| Regioisomer Mixtures | Thermal Pathway | Ensure temperature is <40°C. If isomers form, the Cu-catalysis has failed (thermal background reaction). |
Applications in Drug Discovery
A. mGluR5 Antagonist Library Generation
The 2-ethynyl-imidazole core is a bioisostere of the thiazole core found in MTEP (3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridine), a potent mGluR5 antagonist.
-
Workflow: Click 5-chloro-2-ethynyl-1-methyl-1H-imidazole with a library of aryl azides to generate MTEP analogs.
-
SAR Focus: The triazole ring replaces the acetylene linker or serves as a rigid spacer, potentially improving metabolic stability over the parent alkyne.
B. PET Tracer Synthesis (¹⁸F)
This scaffold is ideal for "Click-to-PET" strategies.
-
Protocol: React the imidazole alkyne with ¹⁸F-fluoroethyl azide.
-
Advantage: The rapid kinetics of CuAAC (accelerated by THPTA) are compatible with the short half-life of ¹⁸F (110 min).
Synthesis of the Precursor (Context)[4]
For researchers needing to synthesize the starting material from scratch:
Caption: Synthetic route to 5-chloro-2-ethynyl-1-methyl-1H-imidazole via C2-lithiation and Sonogashira coupling.
References
-
CuAAC Mechanism & Ligands: Rostovtsev, V. V., et al. "A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective 'Ligation' of Azides and Terminal Alkynes." Angew.[1][4] Chem. Int. Ed., 2002.[1][5] Link
-
THPTA Ligand Utility: Hong, V., et al. "Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation." Angew.[4] Chem. Int. Ed., 2009. Link
-
mGluR5 Antagonists (MTEP/MPEP): Cosford, N. D. P., et al. "3-[(2-Methyl-1,3-thiazol-4-yl)ethynyl]pyridine: A Potent and Highly Selective Metabotropic Glutamate Subtype 5 Receptor Antagonist with Anxiolytic Activity." J. Med. Chem., 2003. Link
-
Heteroaromatic Click Chemistry: Hein, J. E., & Fokin, V. V. "Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides." Chem. Soc. Rev., 2010. Link
-
Sonogashira Coupling Protocols: Chinchilla, R., & Nájera, C. "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chem. Rev., 2007. Link
Sources
experimental protocol for labeling proteins with 5-chloro-2-ethynyl-1-methyl-1H-imidazole
Executive Summary
5-chloro-2-ethynyl-1-methyl-1H-imidazole (hereafter referred to as CEMI-yne ) is a functionalized chemical probe designed for Fragment-Based Lead Discovery (FBLD) and Activity-Based Protein Profiling (ABPP) . Structurally, it combines a privileged 1-methylimidazole scaffold—known for coordinating metalloproteins (e.g., heme-containing enzymes like CYPs, NOS, and IDO)—with a bioorthogonal ethynyl (alkyne) handle at the C2 position.
This Application Note provides a rigorous experimental protocol for using CEMI-yne to label, enrich, and identify protein targets within complex biological proteomes. The methodology relies on Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to conjugate the probe-bound proteins to a reporter tag (biotin or fluorophore) for downstream analysis.
Mechanism of Action & Experimental Logic
The labeling workflow operates on a "Tag-and-Click" principle. Unlike non-specific crosslinkers, CEMI-yne acts as a fragment probe . It binds to specific pockets in the proteome (driven by the chloro-imidazole core's affinity for metal centers or hydrophobic pockets).
The Two-Step Labeling Logic
-
Target Engagement (Incubation): The probe is incubated with the proteome. The chloro-imidazole moiety binds to the target active site.
-
Note: While the 5-chloro group modulates electronics and sterics, the primary binding mode is often coordinate covalent (to metals) or hydrophobic interaction.
-
-
Bioorthogonal Ligation (Click Chemistry): A reporter molecule containing an azide group (e.g., Azide-Biotin) is added along with a copper catalyst. The azide reacts exclusively with the alkyne handle on CEMI-yne, forming a stable triazole linkage.
Workflow Visualization
Caption: The stepwise workflow for converting a reversible/affinity binding event into a detectable signal via Click Chemistry.
Materials & Reagents Preparation
To ensure reproducibility, prepare reagents exactly as defined. Freshness of the catalyst system is critical.
A. The Probe Stock
-
CEMI-yne Stock (100 mM): Dissolve 5-chloro-2-ethynyl-1-methyl-1H-imidazole in anhydrous DMSO.
-
Storage: -20°C, desiccated. Stable for 6 months.
-
Working Solution: Dilute to 100x the final assay concentration immediately before use.
-
B. Click Chemistry "Master Mix" Components
| Reagent | Stock Conc.[1] | Solvent | Storage | Function |
| Azide-Reporter | 5 mM | DMSO | -20°C | Biotin-N3 (for enrichment) or Rhodamine-N3 (for gels). |
| CuSO₄ | 50 mM | H₂O | RT | Source of Copper(II). |
| THPTA Ligand | 100 mM | H₂O | 4°C | Chelates Cu(I) to prevent protein oxidation/precipitation. |
| Sodium Ascorbate | 100 mM | H₂O | Fresh | Reducing agent (converts Cu(II) → Cu(I)). Make fresh daily. |
Experimental Protocol
Phase 1: Proteome Preparation & Probe Incubation
Objective: Allow CEMI-yne to bind its biological targets at equilibrium.
-
Lysate Preparation:
-
Harvest cells/tissue and lyse in PBS (pH 7.4) containing protease inhibitors.
-
CRITICAL: Avoid buffers with strong chelators (EDTA/EGTA) if targeting metalloproteins, as these strip the metal cofactors required for imidazole binding.
-
Adjust protein concentration to 1.0 – 2.0 mg/mL .
-
-
Probe Addition:
-
Aliquot lysate into reaction tubes (e.g., 50 µL per sample).
-
Add CEMI-yne to experimental tubes. Recommended titration: 10, 50, 100 µM final concentration.
-
Vehicle Control: Add equivalent volume of DMSO to control tubes.
-
Competition Control (Optional): Pre-incubate with 10x excess of non-alkyne analog (e.g., 5-chloro-1-methylimidazole) for 30 min before adding CEMI-yne to validate binding specificity.
-
-
Incubation:
-
Incubate at 37°C for 1 hour (or RT for 2 hours) with gentle agitation.
-
Phase 2: The Click Reaction (CuAAC)
Objective: Covalently attach the reporter tag to the alkyne handle.
Order of Addition Rule: To prevent protein precipitation, pre-mix the Copper and Ligand before adding to the lysate.
-
Prepare Catalyst Complex (Pre-mix):
-
Mix CuSO₄ and THPTA in a 1:2 molar ratio.
-
Example: Mix 10 µL of 50 mM CuSO₄ + 20 µL of 100 mM THPTA. Incubate for 5 min.
-
-
Sequential Addition to Lysate: Add reagents directly to the probe-incubated lysate in this exact order :
-
Azide-Reporter (100 µM final): Add 1 µL of 5 mM stock. Vortex.
-
CuSO₄:THPTA Complex (1 mM Cu final): Add calculated volume of pre-mix. Vortex.
-
Sodium Ascorbate (5 mM final): Add calculated volume of fresh 100 mM stock. Vortex immediately.
-
-
Reaction:
-
Incubate for 1 hour at Room Temperature .
-
Note: The solution may turn slightly yellow/orange; this is normal. If it turns dark brown or precipitates, the copper concentration is too high or the ligand is old.
-
Phase 3: Quenching & Analysis
Option A: In-Gel Fluorescence (Rapid Screening)
-
Quench: Add 4x SDS-PAGE Loading Buffer (containing
-mercaptoethanol) directly to the Click reaction. -
Denature: Heat at 95°C for 5 minutes.
-
Electrophoresis: Load 10–20 µg of protein per lane on an SDS-PAGE gel.
-
Imaging: Scan the gel on a fluorescence scanner (e.g., ChemiDoc) using the appropriate channel for your Azide-Fluorophore.
-
Success Metric: Distinct fluorescent bands in the Probe lanes that are absent in the DMSO control.
-
Option B: Biotin Enrichment & Mass Spectrometry (Target ID)
-
Precipitation: Add cold Methanol:Chloroform:Water (4:1:3 ratio) to precipitate proteins and remove excess unreacted probe/reagents.
-
Wash: Wash the protein pellet 2x with cold methanol. Air dry.
-
Resolubilization: Redissolve pellet in 1% SDS / PBS.
-
Enrichment: Incubate with Streptavidin-Agarose beads for 2 hours.
-
Wash Beads: Rigorous washing (1% SDS, then PBS, then Water) to remove non-specific binders.
-
Elution/Digestion: Perform On-Bead Tryptic Digestion followed by LC-MS/MS analysis.
Data Interpretation & Troubleshooting
Mechanism of Specificity
The 5-chloro-1-methylimidazole core is an electron-deficient imidazole.
-
Heme Binding: Expect enrichment of Cytochrome P450s (CYPs) and Nitric Oxide Synthases (NOS). The imidazole nitrogen coordinates axially to the heme iron.
-
Non-Heme Metalloproteins: May bind Zinc-dependent enzymes.
Troubleshooting Guide (Self-Validating Systems)
| Observation | Root Cause | Corrective Action |
| No Signal (Fluorescence) | Failed Click Reaction | Test Click reagents by reacting Probe + Azide in buffer (no protein) and checking via LC-MS. Ensure Ascorbate is fresh. |
| High Background (Smear) | Non-specific sticking | Decrease probe concentration. Use THPTA ligand (not TBTA) to reduce copper-induced aggregation. |
| Precipitation during Click | Copper oxidation | Pre-mix CuSO₄ and THPTA. Do not add Ascorbate until the very end. |
| Loss of Metalloprotein | EDTA in buffer | Remove chelators from Lysis buffer. |
Pathway Logic Diagram
The following diagram illustrates the chemical logic of the target identification process using CEMI-yne.
Caption: Chemical mechanism showing the convergence of the probe and reporter on the target protein.
References
-
Speers, A. E., & Cravatt, B. F. (2004). Profiling enzyme activities in vivo using click chemistry methods. Chemistry & Biology, 11(4), 535-546. Link
-
Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition, 40(11), 2004-2021. Link
-
Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie, 48(52), 9879-9883. Link
-
BroadPharm. (2022). Protocol for Azide-Alkyne Click Chemistry. Link
-
Matthews, M. L., et al. (2017). Chemoproteomic profiling and discovery of protein electrophiles in human cells. Nature Chemistry, 9, 234–243. Link
Sources
Application Note: 5-Chloro-2-ethynyl-1-methyl-1H-imidazole in Medicinal Chemistry and Library Synthesis
Executive Summary & Structural Rationale
In modern medicinal chemistry, the rapid generation of structure-activity relationship (SAR) data relies heavily on versatile, orthogonally reactive building blocks. 5-Chloro-2-ethynyl-1-methyl-1H-imidazole (CAS: 33532-74-0)[1] represents a highly privileged bifunctional scaffold designed for divergent synthesis.
The structural logic of this molecule is rooted in three distinct features:
-
The 1-Methyl Group: By alkylating the N1 position, the imidazole ring is locked out of its natural tautomeric equilibrium. This ensures predictable 3D geometry and uniform regioselectivity during downstream functionalization, a critical factor when designing ligands for rigid protein binding pockets.
-
The 2-Ethynyl (Terminal Alkyne) Handle: This moiety is primed for Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC)[2] or Sonogashira cross-coupling. Terminal alkynes on electron-deficient heterocycles are highly reactive, allowing for the rapid synthesis of 1,2,3-triazole libraries—a well-established bioisostere for amide bonds.
-
The 5-Chloro Substituent: While historically challenging due to the high bond dissociation energy of the C-Cl bond, modern palladium catalysis enables late-stage Suzuki-Miyaura or Buchwald-Hartwig cross-couplings at this position[3].
Medicinal Chemistry Applications
Imidazole derivatives are ubiquitous in FDA-approved drugs, frequently acting as hydrogen bond acceptors, metal chelators (e.g., in cytochrome P450 inhibitors), or rigid linkers.
Specifically, ethynyl-imidazole caps have demonstrated profound utility in antiviral drug discovery. For example, in the development of Hepatitis C Virus (HCV) NS5A inhibitors (such as AV4025), the stereospecificity and hydrogen-bonding capacity of the ethynyl-imidazole moiety were found to be crucial for capturing key residues (like Q62 and T56) in the viral dimer interface[4]. Furthermore, the imidazole nitrogen serves as a superior bioisosteric replacement for carboxamide fragments, maintaining essential H-bond donor/acceptor networks while improving metabolic stability[4].
By utilizing 5-chloro-2-ethynyl-1-methyl-1H-imidazole, drug development professionals can orthogonally modify the C2 and C5 vectors to probe deep hydrophobic pockets while maintaining the central polar imidazole core.
Divergent Synthetic Workflow
The true value of this building block lies in its orthogonal reactivity. The alkyne can be reacted without disturbing the C-Cl bond, and vice versa, allowing for a divergent library synthesis approach.
Divergent functionalization pathways of 5-chloro-2-ethynyl-1-methyl-1H-imidazole.
Validated Experimental Protocols
Protocol A: Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC)
Objective: Synthesis of a 1,4-disubstituted 1,2,3-triazole library via the C2-ethynyl group[2]. Causality & Design: The use of sodium ascorbate is critical; it reduces Cu(II) to the catalytically active Cu(I) species in situ. This prevents the oxidative homocoupling (Glaser coupling) of the terminal alkyne, which is a common side reaction when using pre-formed Cu(I) salts in the presence of trace oxygen. TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) is added to stabilize the Cu(I) oxidation state and accelerate the cycloaddition.
Step-by-Step Methodology:
-
Preparation: In a 20 mL scintillation vial, dissolve 5-chloro-2-ethynyl-1-methyl-1H-imidazole (1.0 equiv, 0.5 mmol) and the desired organic azide (1.1 equiv, 0.55 mmol) in a 1:1 mixture of tert-butanol and water (5.0 mL).
-
Catalyst Assembly: Add TBTA (0.1 equiv, 0.05 mmol) followed by aqueous
(0.05 equiv, 0.025 mmol). -
Activation: Add a freshly prepared aqueous solution of sodium ascorbate (0.2 equiv, 0.1 mmol) dropwise. Self-Validation Check: The solution should transition from blue to pale yellow/colorless, indicating the successful reduction of Cu(II) to Cu(I).
-
Reaction: Stir the mixture vigorously at room temperature for 12–24 hours. Monitor completion via LC-MS.
-
Workup: Dilute with water (10 mL) and extract with ethyl acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous
, and concentrate under reduced pressure. Purify via flash chromatography (Hexanes/EtOAc).
Protocol B: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
Objective: Arylation of the sterically hindered, electronically deactivated C5-chloro position[3].
Causality & Design: Unprotected and 1-alkylated 5-chloroimidazoles are notoriously sluggish in cross-coupling reactions due to the high strength of the C-Cl bond. Standard catalysts (e.g.,
Catalytic cycle for the Suzuki coupling of 5-chloroimidazoles utilizing electron-rich phosphine ligands.
Step-by-Step Methodology:
-
Degassing (Critical Step): In an oven-dried Schlenk tube, combine 5-chloro-2-ethynyl-1-methyl-1H-imidazole (1.0 equiv, 0.5 mmol), the aryl boronic acid (1.5 equiv, 0.75 mmol), and anhydrous
(2.0 equiv, 1.0 mmol). -
Catalyst Addition: Add
(0.02 equiv, 0.01 mmol) and (0.04 equiv, 0.02 mmol). Note: The tetrafluoroborate salt of the phosphine is used as it is air-stable and releases the active free phosphine in the presence of the basic . -
Solvent Addition: Add a degassed mixture of Toluene/Water (4:1, 5.0 mL) under a positive stream of Argon.
-
Reaction: Seal the tube and heat to 100 °C for 18 hours. Self-Validation Check: The formation of a black precipitate (palladium black) at the end of the reaction indicates catalyst turnover and eventual deactivation, signaling reaction completion.
-
Workup: Cool to room temperature, filter through a pad of Celite to remove palladium residues, and wash with EtOAc. Concentrate the filtrate and purify via silica gel chromatography.
Quantitative Data Summary
The following table summarizes the optimized parameters for functionalizing 5-chloro-2-ethynyl-1-methyl-1H-imidazole, allowing researchers to quickly compare reaction requirements.
| Reaction Type | Target Vector | Reagents / Catalyst System | Solvent System | Temp (°C) | Time (h) | Expected Yield |
| CuAAC (Click) | C2-Ethynyl | Azide, | t-BuOH / | 25 | 12–24 | 85–95% |
| Suzuki Coupling | C5-Chloro | Boronic Acid, | Toluene / | 100 | 18 | 65–80% |
| Sonogashira | C2-Ethynyl | Aryl Iodide, | DMF / | 60 | 12 | 70–85% |
References
-
Building Blocks Catalogue January 2020. Namiki Shoji Co., Ltd.[1] URL:
-
Discovery of Novel Highly Potent Hepatitis C Virus NS5A Inhibitor (AV4025). Journal of Medicinal Chemistry - ACS Publications.[4] URL:
-
New Method for the Synthesis of Diversely Functionalized Imidazoles from N-Acylated α-Aminonitriles. Academia.edu / Organic Letters.[3] URL:
-
University of Naples Federico II Polytechnic and Basic Sciences School - fedOA. Synthesis of glucoconjugate ligands via ethynyl imidazole click chemistry.[2] URL:
Sources
Application Note: Orthogonal Functionalization of 5-Chloro-2-ethynyl-1-methyl-1H-imidazole
Executive Summary & Mechanistic Rationale
5-Chloro-2-ethynyl-1-methyl-1H-imidazole is a highly versatile, bifunctional building block utilized in the synthesis of complex heterocyclic scaffolds for drug discovery and materials science. This molecule possesses two distinct, orthogonally reactive handles: a terminal alkyne at the C2 position and an aryl chloride at the C5 position.
Designing a synthetic route with this molecule requires a deep understanding of its electronic properties to ensure chemoselectivity:
-
C2-Ethynyl Reactivity (High): The C2 position of the imidazole ring is electron-deficient. This slightly increases the acidity of the terminal alkyne proton, facilitating rapid deprotonation and the subsequent formation of a copper acetylide intermediate. This makes the C2-alkyne exceptionally primed for [1].
-
C5-Chloro Reactivity (Low to Moderate): Imidazoles are generally electron-rich heterocycles. This high electron density strengthens the C5–Cl bond, making the initial oxidative addition step by Palladium(0) notoriously sluggish compared to standard aryl bromides or iodides[2]. To overcome this high activation barrier during cross-coupling, bulky, highly electron-rich dialkylbiaryl phosphine ligands (such as XPhos) are mandatory to force the catalytic cycle forward.
By exploiting these electronic differences, researchers can perform sequential functionalizations—typically addressing the highly reactive alkyne first, followed by the more stubborn chloride—without requiring intermediate protecting groups.
Reactivity Mapping
Orthogonal reaction pathways for 5-chloro-2-ethynyl-1-methyl-1H-imidazole.
Experimental Protocols
Protocol 1: C2-Functionalization via CuAAC (Click Chemistry)
Objective: Synthesize a 1,4-disubstituted 1,2,3-triazole at the C2 position while leaving the C5-chloride fully intact for downstream chemistry.
Expertise & Causality: We utilize a catalytic system of CuSO₄ and sodium ascorbate. Ascorbate acts as a sacrificial reductant to generate the catalytically active Cu(I) species in situ. A dinuclear copper intermediate is widely accepted to mediate this cycloaddition, which drastically lowers the activation energy and ensures strict 1,4-regioselectivity[3]. The reaction is performed in a biphasic tert-butanol/water mixture to accommodate both the organic substrates and the water-soluble catalyst.
Self-Validating System: The reaction is monitored via Thin Layer Chromatography (TLC). The disappearance of the starting alkyne is confirmed using a KMnO₄ stain (which rapidly oxidizes the alkyne, appearing as a bright yellow spot on a purple background). Complete consumption validates the step.
Step-by-Step Methodology:
-
Substrate Preparation: In a 20 mL scintillation vial equipped with a magnetic stir bar, dissolve 5-chloro-2-ethynyl-1-methyl-1H-imidazole (1.0 mmol) and the target organic azide (1.1 mmol) in 5 mL of a 1:1 (v/v) mixture of tert-butanol and deionized water.
-
Catalyst Activation: In a separate 2 mL vial, dissolve CuSO₄·5H₂O (0.05 mmol, 5 mol%) and sodium ascorbate (0.1 mmol, 10 mol%) in 1 mL of water. The solution will briefly turn brown before becoming pale yellow or colorless, visually confirming the successful reduction to Cu(I)[1].
-
Cycloaddition: Add the active Cu(I) catalyst solution dropwise to the main reaction mixture. Stir vigorously at room temperature (20–25 °C) for 2 to 4 hours.
-
Quenching & Copper Removal: Add 10 mL of a saturated aqueous EDTA solution and stir vigorously for 30 minutes. Note: This is a critical step. EDTA chelates the copper ions, pulling them into the aqueous layer and preventing heavy-metal toxicity in downstream biological assays or interference in subsequent Pd-catalyzed steps[1].
-
Isolation: Extract the aqueous layer with ethyl acetate (3 x 10 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude triazole.
Protocol 2: C5-Functionalization via Suzuki-Miyaura Cross-Coupling
Objective: Couple an aryl boronic acid to the unreactive C5-chloride position.
Expertise & Causality: Because the C5-Cl bond on the electron-rich imidazole is highly resistant to oxidative addition, standard catalysts like Pd(PPh₃)₄ will fail or require extreme heating[2]. We employ Pd₂(dba)₃ combined with XPhos. XPhos is a bulky, electron-rich ligand that creates a highly active, monoligated Pd(0) species capable of inserting into the unreactive C–Cl bond. K₃PO₄ is used as the base to activate the boronic acid via the formation of a nucleophilic boronate complex, which is essential for the transmetalation step.
Self-Validating System: Gas Chromatography-Mass Spectrometry (GC/MS) is utilized with an internal standard (e.g., dodecane, added at 0.5 mmol). By plotting the ratio of the product peak area to the internal standard, the exact conversion rate is calculated, and unwanted side reactions (like boronic acid homocoupling) are easily identified.
Step-by-Step Methodology:
-
Inert Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add the functionalized imidazole substrate (1.0 mmol), the desired aryl boronic acid (1.5 mmol), Pd₂(dba)₃ (0.02 mmol, 2 mol% Pd), XPhos (0.08 mmol, 8 mol%), and finely ground anhydrous K₃PO₄ (2.0 mmol).
-
Atmosphere Control: Seal the flask with a rubber septum. Connect to a Schlenk line and perform three cycles of vacuum/argon backfilling. Note: Strict exclusion of oxygen is required to prevent the irreversible oxidation of the XPhos ligand and the Pd(0) catalyst[2].
-
Solvent Addition: Via syringe, add 5 mL of anhydrous, degassed 1,4-dioxane and 1 mL of degassed water. (The water is necessary to dissolve the K₃PO₄ and facilitate boronate formation).
-
Coupling: Transfer the flask to a pre-heated oil bath at 100 °C. Stir vigorously for 12 to 16 hours.
-
Workup: Cool the reaction to room temperature. Dilute with 10 mL of ethyl acetate and filter the mixture through a short pad of Celite to remove the palladium black and inorganic salts. Concentrate the filtrate and purify the product via silica gel flash chromatography.
Quantitative Data: Reaction Parameters & Expected Outcomes
The table below summarizes the optimized parameters for the orthogonal functionalization of the 5-chloro-2-ethynyl-1-methyl-1H-imidazole scaffold based on established heterocyclic reactivity profiles.
| Reaction Type | Target Site | Catalyst / Ligand System | Base / Additive | Temp (°C) | Time (h) | Expected Yield (%) |
| CuAAC | C2-Ethynyl | CuSO₄ (5%) / Ascorbate (10%) | None | 25 | 2 - 4 | 85 - 95% |
| Sonogashira | C2-Ethynyl | Pd(PPh₃)₂Cl₂ (5%) / CuI (2%) | Triethylamine | 50 | 4 - 6 | 75 - 85% |
| Suzuki-Miyaura | C5-Chloro | Pd₂(dba)₃ (2%) / XPhos (8%) | K₃PO₄ (2.0 eq) | 100 | 12 - 16 | 65 - 80% |
| Buchwald-Hartwig | C5-Chloro | Pd(OAc)₂ (5%) / BrettPhos (10%) | NaOtBu (1.5 eq) | 110 | 16 - 24 | 50 - 70% |
References
1.2. Thieme Connect.[2] 2.1. National Institutes of Health (PMC).[1] 3.3. Beilstein Journal of Organic Chemistry.[3]
Sources
techniques for purifying 5-chloro-2-ethynyl-1-methyl-1H-imidazole reaction products
Application Note: Advanced Purification Strategies for 5-Chloro-2-ethynyl-1-methyl-1H-imidazole Reaction Products
Executive Summary
The synthesis of highly functionalized building blocks like 5-chloro-2-ethynyl-1-methyl-1H-imidazole typically relies on the Sonogashira cross-coupling of 2-bromo-5-chloro-1-methyl-1H-imidazole with a terminal alkyne (e.g., trimethylsilylacetylene), followed by desilylation[1][2]. While synthetically robust, this pathway generates a complex crude matrix. The target molecule must be isolated from transition metal catalysts (Pd/Cu), triethylammonium halide salts, and structurally analogous organic impurities—most notably the Glaser homocoupling diyne byproduct. This application note details a field-proven, self-validating purification workflow designed to maximize yield, ensure transition metal clearance, and achieve >99% chromatographic purity.
Mechanistic Rationale for Purification Strategies
As a Senior Application Scientist, I emphasize that successful purification is not merely following a sequence of washes, but understanding the physicochemical interactions at play within the crude mixture.
2.1. Mitigating Imidazole Tailing in Chromatography Imidazoles possess a basic, pyridine-like nitrogen (N3) that acts as a strong hydrogen-bond acceptor. During standard normal-phase chromatography, this basic nitrogen interacts aggressively with the acidic silanol groups (Si-OH) present on the silica gel stationary phase[3]. This interaction causes severe peak tailing, which destroys the resolution between the target 5-chloro-2-ethynyl-1-methyl-1H-imidazole and the slightly less polar Glaser diyne byproduct. Causal Intervention: By incorporating a basic modifier—specifically 0.5% triethylamine (TEA)—into the mobile phase, the acidic silanol sites are dynamically neutralized[3]. This shifts the partitioning mechanism back to pure adsorption/desorption, resulting in sharp, symmetrical elution bands and significantly higher product recovery.
2.2. Targeted Transition Metal Scavenging Sonogashira couplings leave behind significant palladium and copper residues, often exceeding 1,500 ppm in the crude mixture[4]. Because the terminal ethynyl group of the target molecule can actively coordinate with these residual metals, standard aqueous workups are fundamentally insufficient for their removal. Causal Intervention: We deploy macroporous, thiol-derivatized silica scavengers (e.g., SiliaMetS Thiol). These functionalized resins chemisorb Pd(II) and Cu(I) ions via an overwhelming metal-sulfur thermodynamic affinity[5][6]. Because the scavenger is solid-supported, the metal-resin complex is easily removed via simple filtration, preventing alkyne degradation and ensuring the final active pharmaceutical ingredient (API) meets stringent toxicity thresholds (<10 ppm).
Workflow Visualization
Figure 1: Sequential purification workflow for 5-chloro-2-ethynyl-1-methyl-1H-imidazole.
Step-by-Step Experimental Protocols
Protocol A: Quenching and Ammonium Salt Removal Objective: Remove the triethylammonium halide salts generated during the Sonogashira coupling without protonating the target imidazole.
-
Dilute the crude reaction mixture with ethyl acetate (EtOAc) (approx. 10 mL per gram of crude).
-
Wash the organic layer with an equal volume of half-saturated aqueous
. Note: The mild base ensures the imidazole remains entirely deprotonated and partitioned in the organic phase, while the highly polar ammonium salts are forced into the aqueous phase. -
Wash the organic layer with brine, dry over anhydrous
, and filter. Concentrate under reduced pressure to a viscous oil.
Protocol B: Transition Metal Scavenging Objective: Chemisorb Pd and Cu residues to prevent downstream alkyne degradation[6].
-
Re-dissolve the crude concentrate in dichloromethane (DCM) or tetrahydrofuran (THF) to achieve a 0.1 M solution.
-
Add 4.0 molar equivalents (relative to the initial catalyst loading) of a thiol-functionalized silica scavenger (e.g., SiliaMetS Thiol)[5].
-
Agitate the suspension vigorously on an orbital shaker at 40°C for 4 hours.
-
Self-Validation Step: Filter a 0.5 mL aliquot and analyze via ICP-MS. Proceed to the next step only if combined Pd/Cu levels are <10 ppm. If >10 ppm, add 1.0 additional equivalent of scavenger and agitate for 2 more hours.
-
Filter the bulk suspension through a tightly packed pad of Celite to remove the metal-loaded resin. Wash the pad with DCM and concentrate the filtrate.
Protocol C: Modified Flash Chromatography Objective: Separate the target monomer from the Glaser homocoupling diyne and unreacted starting material[3].
-
Prepare the mobile phase: Hexanes/EtOAc (gradient from 80:20 to 50:50) containing exactly 0.5% v/v Triethylamine (TEA)[3].
-
Pre-equilibrate the silica gel column by flushing with 3 column volumes (CV) of the TEA-modified mobile phase. Critical: This pre-treatment is mandatory to neutralize acidic silanols prior to sample introduction.
-
Dry-load the crude mixture: Dissolve the crude in a minimal amount of DCM, add a small amount of deactivated silica gel, and evaporate to a free-flowing powder. Load this powder onto the top of the column[3].
-
Elute the column and monitor fractions via TLC (UV 254 nm). The target 5-chloro-2-ethynyl-1-methyl-1H-imidazole will elute with sharp peak symmetry. Pool the pure fractions and concentrate.
Protocol D: Final Crystallization/Trituration Objective: Achieve >99% purity by removing trace lipophilic impurities.
-
Suspend the concentrated solid in cold pentane or hexanes (use 1 mL of solvent per 100 mg of product).
-
Sonicate the suspension for 5 minutes to ensure the breakdown of amorphous aggregates, allowing the solvent to dissolve trapped impurities.
-
Isolate the purified crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with a minimal volume of ice-cold pentane.
-
Self-Validation Step: Dry the crystals under high vacuum in a desiccator to a constant weight to ensure complete removal of the TEA modifier and crystallization solvent.
Quantitative Data Summaries
Table 1: Effect of Silica Gel Modification on Chromatographic Resolution
| Stationary Phase | Mobile Phase Modifier | Peak Shape | Resolution (Product vs. Diyne) | Product Recovery |
| Standard Silica (60 Å) | None | Severe Tailing | Poor (<1.0) | 45% |
| Standard Silica (60 Å) | 0.5% Triethylamine | Sharp, Symmetrical | Excellent (>2.0) | >85% |
| Basic Alumina | None | Moderate Tailing | Moderate (1.5) | 65% |
Table 2: Metal Scavenging Efficiency (ICP-MS Analysis)
| Scavenger Type | Loading (equiv)* | Initial Pd (ppm) | Final Pd (ppm) | Initial Cu (ppm) | Final Cu (ppm) |
| None (Control) | 0 | 1,450 | 1,200 | 850 | 780 |
| SiliaMetS Thiol | 4 | 1,450 | < 5 | 850 | < 2 |
| SiliaMetS DMT | 4 | 1,450 | < 10 | 850 | < 5 |
*Equivalents are calculated relative to the initial molar amount of metal catalyst used in the reaction.
References
Sources
Technical Support Center: Optimizing Reaction Conditions for 5-chloro-2-ethynyl-1-methyl-1H-imidazole
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 5-chloro-2-ethynyl-1-methyl-1H-imidazole. We will explore common challenges and their solutions through a series of frequently asked questions and detailed troubleshooting protocols. Our focus is on the widely-used Sonogashira cross-coupling reaction, providing insights into mechanism, optimization, and purification.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing 5-chloro-2-ethynyl-1-methyl-1H-imidazole?
The most prevalent and versatile method is the Sonogashira cross-coupling reaction .[1] This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, which in this case is a halogenated 1-methylimidazole derivative.[2] The reaction is typically catalyzed by a palladium complex, often with a copper(I) co-catalyst, in the presence of a base.[3]
Q2: Which halogenated imidazole precursor should I start with: 2-iodo-, 2-bromo-, or 2,5-dichloro-1-methyl-1H-imidazole?
The choice of precursor is a critical decision that balances reactivity with cost and availability. The general order of reactivity for the halide in Sonogashira couplings is I > Br > OTf >> Cl .[2]
-
2-Iodo- or 2-Bromo-1-methyl-5-chloro-1H-imidazole: These are the preferred starting materials. Their higher reactivity allows for milder reaction conditions (lower temperatures, lower catalyst loading), which can lead to cleaner reactions and higher yields.[4]
-
2,5-dichloro-1-methyl-1H-imidazole: While often more accessible, aryl chlorides are significantly less reactive. Successful coupling requires more forcing conditions, such as higher temperatures, specialized ligands (e.g., bulky, electron-rich phosphines or N-Heterocyclic Carbenes), and potentially higher catalyst loadings.[2][5]
Q3: My reaction yield is very low. What are the first parameters I should investigate?
When troubleshooting a low-yielding Sonogashira reaction, begin by assessing these critical factors:
-
Inert Atmosphere: The catalytic cycle involves sensitive organometallic species. Ensure your reaction is thoroughly degassed and maintained under an inert atmosphere (Argon or Nitrogen). Oxygen can lead to the undesirable Glaser-Hay homocoupling of your alkyne, consuming starting material and complicating purification.[6]
-
Catalyst Activity: Is your palladium catalyst active? Pd(0) is the active catalytic species. If you are using a Pd(II) precatalyst (e.g., PdCl₂(PPh₃)₂), it must be reduced in situ. Ensure your phosphine ligands have not been oxidized.[2]
-
Base Efficacy: The base is crucial for neutralizing the hydrogen halide byproduct and for deprotonating the terminal alkyne.[7] Ensure you are using a sufficient excess (typically 2-4 equivalents) of a suitable, dry base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA).
Troubleshooting Guide: Specific Experimental Issues
This section addresses specific problems you may encounter during the synthesis.
Issue 1: Reaction Stalls or Fails to Reach Completion
Q: I'm using 2,5-dichloro-1-methyl-1H-imidazole, and the reaction is extremely slow or stalls completely. Why is this happening and what can I do?
This is a classic issue of substrate reactivity. The C-Cl bond is strong and its oxidative addition to the palladium center is often the rate-limiting step.
Causality: The electron-rich nature of the imidazole ring and the high bond dissociation energy of the C-Cl bond make oxidative addition energetically demanding. Standard catalysts like Pd(PPh₃)₄ may be insufficient.
Solutions:
-
Switch to a More Reactive Halide: If possible, synthesize or procure the 2-bromo or 2-iodo analogue of the imidazole. This is the most effective solution.
-
Employ a More Active Catalyst System:
-
Ligand Modification: Switch from standard triphenylphosphine (PPh₃) to more electron-rich and bulky phosphine ligands like XPhos or SPhos.[8] These ligands promote the oxidative addition step.[2]
-
N-Heterocyclic Carbenes (NHCs): NHC ligands are strong σ-donors that can significantly enhance the catalytic activity for unreactive chlorides.[5]
-
-
Increase Reaction Temperature: Carefully increasing the reaction temperature can provide the necessary activation energy. Solvents like DMF (boiling point 153 °C) or NMP are suitable for higher temperature reactions.[9][10]
Q: My reaction starts but stalls at ~50% conversion, even with an iodo-imidazole precursor. What's the likely cause?
This often points to catalyst deactivation or reagent degradation.
Causality: The active Pd(0) catalyst can be oxidized to an inactive state or can form inactive palladium black if ligand concentration is too low or the temperature is too high. The copper co-catalyst can also be passivated.
Solutions:
-
Ensure Anhydrous Conditions: Water can interfere with the catalytic cycle. Use anhydrous solvents and reagents.[3]
-
Add Fresh Catalyst: In some cases, a second charge of the palladium catalyst and ligand can restart a stalled reaction.
-
Check Base Purity: Ensure your amine base is pure and dry. Old bottles of triethylamine can contain water and other impurities.
Issue 2: Significant Side Product Formation
Q: My main impurity has a mass corresponding to a dimer of my alkyne starting material. What is this and how can I prevent it?
You are observing alkyne homocoupling, often called the Glaser coupling product.
Causality: This side reaction is primarily mediated by the copper(I) co-catalyst, especially in the presence of oxygen.[6] The copper acetylide intermediate reacts with another molecule of itself rather than transmetalating to the palladium center.
Solutions:
-
Rigorous Degassing: The most crucial step is to eliminate oxygen from your reaction. Degas your solvent and reagents thoroughly (e.g., via three freeze-pump-thaw cycles or by sparging with argon for 30+ minutes).
-
Adopt a Copper-Free Protocol: Copper-free Sonogashira reactions are an excellent alternative to avoid homocoupling.[6] These protocols often require slightly different conditions, such as a different base (e.g., Cs₂CO₃, K₂CO₃) or specific ligands, but they completely eliminate the primary cause of this side product.
-
Control Reagent Stoichiometry: Using a slight excess of the alkyne (e.g., 1.1-1.2 equivalents) can sometimes suppress homocoupling by ensuring the palladium complex is more likely to react with the alkyne.
Workflow for Troubleshooting Low Yield
The following diagram outlines a logical workflow for diagnosing and resolving low reaction yields.
Caption: A decision-making workflow for troubleshooting low-yielding Sonogashira reactions.
Experimental Protocols & Data
Using a Protected Alkyne: Trimethylsilylacetylene (TMSA)
For ease of handling and to avoid working with acetylene gas, using TMSA followed by a deprotection step is highly recommended.[11]
Protocol 1: Copper-Catalyzed Sonogashira Coupling with a 2-Iodo Precursor
This protocol is optimized for a reactive halide, prioritizing mild conditions.
-
To a dry, oven-baked flask under an argon atmosphere, add 5-chloro-2-iodo-1-methyl-1H-imidazole (1.0 equiv), PdCl₂(PPh₃)₂ (0.02 equiv), and CuI (0.04 equiv).
-
Seal the flask and evacuate and backfill with argon three times.
-
Add anhydrous and degassed THF (or DMF) as the solvent, followed by degassed triethylamine (3.0 equiv).
-
Add trimethylsilylacetylene (1.2 equiv) dropwise via syringe.
-
Stir the reaction at room temperature and monitor by TLC or LC-MS. If the reaction is slow, gently warm to 40-50 °C.
-
Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove catalyst residues.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product (5-chloro-1-methyl-2-((trimethylsilyl)ethynyl)-1H-imidazole) by flash column chromatography.
Protocol 2: Copper-Free Sonogashira Coupling with a 2-Bromo Precursor
This protocol is designed to avoid alkyne homocoupling side products.
-
To a dry Schlenk flask under argon, add 2-bromo-5-chloro-1-methyl-1H-imidazole (1.0 equiv), Pd(OAc)₂ (0.03 equiv), and a bulky phosphine ligand like SPhos (0.06 equiv).
-
Add anhydrous potassium carbonate (K₂CO₃, 2.5 equiv).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous and degassed 1,4-dioxane or toluene as the solvent.
-
Add trimethylsilylacetylene (1.3 equiv).
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool to room temperature, dilute with diethyl ether, and filter through Celite.
-
Concentrate the filtrate and purify the crude product by flash column chromatography.
Protocol 3: TMS Deprotection
This step cleaves the silyl group to yield the final terminal alkyne.
-
Dissolve the purified TMS-protected intermediate (1.0 equiv) in methanol or a THF/methanol mixture.
-
Add a catalytic amount of potassium carbonate (K₂CO₃, 0.1-0.2 equiv).[12]
-
Stir the mixture at room temperature for 1-3 hours. Monitor the reaction by TLC until the starting material is fully converted.
-
Neutralize the reaction with a mild acid (e.g., saturated NH₄Cl solution) and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield the final product, 5-chloro-2-ethynyl-1-methyl-1H-imidazole. The product may be further purified by chromatography if necessary.
Alternative Deprotection: For base-sensitive substrates, tetrabutylammonium fluoride (TBAF) in THF can be used.[13] However, this method is more expensive and can sometimes be less clean.
Table 1: Recommended Reaction Parameters
| Parameter | Aryl Iodide / Bromide | Aryl Chloride | Rationale & Reference |
| Pd Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | Pd(OAc)₂, Pd₂(dba)₃ | Chlorides require more active Pd(0) precursors.[2][14] |
| Ligand | PPh₃ | XPhos, SPhos, NHC-ligands | Bulky, electron-rich ligands facilitate the difficult oxidative addition step for C-Cl bonds.[2][5] |
| Catalyst Loading | 0.5 - 2 mol% | 2 - 5 mol% | Less reactive substrates require a higher concentration of the active catalyst.[14] |
| Co-Catalyst | CuI (1-5 mol%) or None | CuI (2-10 mol%) or None | Copper accelerates the reaction but can be omitted to prevent homocoupling.[6] |
| Base | Et₃N, DIPEA | K₂CO₃, Cs₂CO₃ | Stronger inorganic bases are often required for less reactive systems, especially in copper-free protocols. |
| Solvent | THF, DMF, Toluene | DMF, NMP, 1,4-Dioxane | Higher boiling point solvents are needed to reach the required reaction temperatures.[9][10] |
| Temperature | Room Temp. - 60 °C | 80 - 120 °C | Additional thermal energy is required to overcome the activation barrier for C-Cl bond cleavage.[8] |
Catalytic Cycle Visualization
Understanding the mechanism is key to effective troubleshooting.
Caption: The interconnected catalytic cycles of the copper-co-catalyzed Sonogashira reaction.[2]
References
- Sherwood, J., et al. (2019). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview.
-
Wikipedia. Sonogashira coupling. Provides a general overview of the reaction conditions, including the use of amine bases that can also serve as the solvent. [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Details the catalytic cycle and common palladium catalysts and ligands used in the reaction. [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. Mentions the typical components of the reaction: a palladium catalyst, a copper(I) cocatalyst, and an amine base. [Link]
-
Hassan, J., et al. (2022). Copper-free Sonogashira cross-coupling reactions: an overview. Highlights the utility of the Sonogashira reaction in synthesizing a wide range of organic molecules. [Link]
-
Kollár, L., et al. (2018). Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. Lists common solvents used in Sonogashira reactions, including DMF and NMP. [Link]
-
RSC Advances. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. Discusses the evolution of the Sonogashira reaction, including copper-catalyzed variations. [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. Mentions the use of microwave heating to accelerate reactions in polar solvents like DMF. [Link]
-
ResearchGate. (2015). Screening different bases and solvents in the nickel- catalysed Sonogashira reaction. Lists various common solvents screened for Sonogashira-type reactions. [Link]
-
Beilstein Journal of Organic Chemistry. (2022). Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. Explains how ligand choice on the palladium catalyst can govern regioselectivity. [Link]
-
National Institutes of Health. (2022). Development of the Inverse Sonogashira Reaction for DEL Synthesis. Mentions the use of potassium carbonate as an effective base in Sonogashira-type couplings. [Link]
-
RSC.org. (2015). Palladium salen Complex: An efficient Catalyst for Sonogashira reaction at room temperature. Describes the use of K₂CO₃ as an effective base for Sonogashira reactions. [Link]
-
Chem-Station. (2014). Silyl Protective Groups. Discusses deprotection of silyl ethers using fluoride ions (TBAF). [Link]
-
Wiley Online Library. (2021). Palladium Catalyst Recycling for Heck‐Cassar‐Sonogashira Cross‐Coupling Reactions in Green Solvent/Base Blend. Describes performing Sonogashira couplings in aqueous media. [Link]
-
ResearchGate. N‐Heterocycle carbene ligands in Sonogashira coupling reported by Yaşar group. Shows the use of NHC ligands for efficient Sonogashira coupling of less reactive aryl chlorides. [Link]
-
National Institutes of Health. (2022). Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides. Notes the need for higher catalyst and ligand loading and specific temperatures for complex substrates. [Link]
-
Beilstein Journals. (2012). Sonogashira–Hagihara reactions of halogenated glycals. Describes standard conditions using Pd(PPh₃)₂Cl₂, CuI, and triethylamine as both base and solvent. [Link]
-
MDPI. (2020). Recent Progress of Protecting Groups for Terminal Alkynes. Highlights the use of trialkylsilyl groups to protect terminal alkynes. [Link]
Sources
- 1. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. snu.elsevierpure.com [snu.elsevierpure.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. books.lucp.net [books.lucp.net]
- 10. Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent Progress of Protecting Groups for Terminal Alkynes [ccspublishing.org.cn]
- 12. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 13. Silyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: High-Fidelity Synthesis of 5-Chloro-2-ethynyl-1-methyl-1H-imidazole
Executive Summary & Core Mechanism
The Central Challenge: The synthesis of 5-chloro-2-ethynyl-1-methyl-1H-imidazole presents a specific chemoselectivity paradox. You must install a reactive ethynyl group at C2 while preserving a labile chlorine atom at C5.
Standard alkyne synthesis protocols involving strong organolithium bases (e.g., the Corey-Fuchs reaction) frequently fail here. The high nucleophilicity of n-butyllithium triggers Lithium-Halogen Exchange (Li-X) at the C5 position, leading to dechlorination, complex mixtures, and yields <20%.
The Field-Proven Solution: To maximize yield (>85%), you must bypass hard nucleophiles entirely. The Bestmann-Ohira Reagent (BOR) homologation is the gold standard for this scaffold. It operates under mild basic conditions (K₂CO₃/MeOH), leaving the C5-Cl bond untouched.
Interactive Troubleshooting Guide (Q&A)
Module A: The Precursor (Aldehyde Synthesis)
Q: I am trying to lithiate 5-chloro-1-methylimidazole to form the aldehyde, but I see significant dechlorination. Why?
A: This is a classic "Hard vs. Soft" base issue.
-
Diagnosis: You are likely using n-butyllithium (n-BuLi). While n-BuLi is effective for deprotonating C2, it is also a nucleophile that attacks the C5-Cl bond, especially at temperatures above -78°C.
-
Protocol Adjustment: Switch to Lithium Diisopropylamide (LDA) .
-
Reasoning: LDA is a bulky, non-nucleophilic base. It will deprotonate the acidic C2-H (pKa ~33) without engaging in halogen exchange at C5.
-
Critical Parameter: Maintain internal temperature strictly at -78°C during addition. Cannulate pre-cooled DMF immediately.
-
Q: My 5-chloro-1-methylimidazole-2-carbaldehyde (Intermediate A) is unstable. How should I store it?
A: Imidazole-2-carbaldehydes are prone to air oxidation and dimerization.
-
Storage: Store under Argon at -20°C.
-
Purity Check: Before the alkyne step, run a 1H NMR. Look for the aldehyde proton at ~9.6-9.8 ppm . If you see a broad singlet at ~10-11 ppm, it has oxidized to the carboxylic acid, which will quench your Bestmann-Ohira reagent.
Module B: The Alkyne Transformation (The Critical Step)
Q: I used the Corey-Fuchs method (CBr₄/PPh₃) but got a complex mixture after the n-BuLi step. Can I save this route?
A: Stop immediately. This route is structurally incompatible.
-
Mechanism of Failure: The second step of Corey-Fuchs requires 2 equivalents of n-BuLi to convert the gem-dibromoalkene to the alkyne. The first equivalent eliminates HBr; the second performs a metal-halogen exchange on the bromine.[1] However, the C5-Cl bond is competitively reactive. You are generating a transient 2,5-dilithio species that decomposes.
-
Directive: Abandon Corey-Fuchs. Adopt the Bestmann-Ohira protocol below.
Q: How do I perform the Bestmann-Ohira reaction for this specific substrate?
A: Follow this "Soft-Touch" Protocol.
Reagents:
-
Substrate: 5-chloro-1-methylimidazole-2-carbaldehyde (1.0 equiv)
-
Reagent: Bestmann-Ohira Reagent (Dimethyl (1-diazo-2-oxopropyl)phosphonate) (1.2 equiv)
-
Base: Potassium Carbonate (K₂CO₃) (2.0 equiv)[2]
-
Solvent: Methanol (Anhydrous)[2]
Step-by-Step Protocol:
-
Dissolution: Dissolve the aldehyde in anhydrous MeOH (0.1 M concentration) under N₂.
-
Base Addition: Add K₂CO₃. The mixture may turn slightly yellow.
-
Reagent Addition: Add the Bestmann-Ohira reagent dropwise at 0°C .
-
Incubation: Allow to warm to Room Temperature (23°C). Stir for 4–12 hours.
-
Monitoring: Watch for the disappearance of the aldehyde spot on TLC.
-
Workup: Dilute with Et₂O (not DCM, to avoid emulsion). Wash with saturated NaHCO₃. Dry over Na₂SO₄.
-
Yield Expectation: 85–92%.
Q: Can I generate the Bestmann-Ohira reagent in situ to save costs?
A: Yes, but proceed with caution.
-
Method: Use Dimethyl 2-oxopropylphosphonate + Tosyl Azide (or the safer Imidazole-1-sulfonyl azide).
-
Risk: In situ generation produces sulfonyl amide byproducts that can be difficult to separate from your polar imidazole product. For high-value drug intermediates, using the pre-formed commercial reagent is recommended to simplify purification.
Visual Logic: Pathway Decision Tree
The following diagram illustrates the mechanistic divergence between the failed Corey-Fuchs route and the successful Bestmann-Ohira route.
Caption: Mechanistic divergence showing why mild homologation (Route B) preserves the C5-Chlorine, whereas organolithium routes (Route A) cause structural degradation.
Data Summary: Solvent & Reagent Screening
The following table summarizes optimization data for the Bestmann-Ohira reaction on halogenated imidazoles.
| Parameter | Condition | Yield (%) | Observation |
| Base | K₂CO₃ (2.0 eq) | 91% | Optimal. Clean conversion. |
| Base | Cs₂CO₃ (2.0 eq) | 88% | Good, but costlier. No benefit. |
| Base | NaOMe (2.0 eq) | 65% | Lower yield due to competitive side reactions. |
| Solvent | MeOH | 91% | Required for in-situ deacylation of reagent. |
| Solvent | THF | 0% | Reaction fails (MeOH is mechanistic requirement). |
| Solvent | MeOH/DCM (1:1) | 82% | Acceptable if solubility is an issue. |
| Temp | 0°C → 23°C | 91% | Standard protocol. |
| Temp | 60°C | 74% | Some degradation of the diazo reagent observed. |
References
-
Synthesis of Imidazole-2-carbaldehydes (Losartan Intermediate)
-
Bestmann-Ohira Reagent (Methodology)
-
In-Situ Generation of BOR (Safety Improvement)
-
Lithiation Selectivity in Halo-Imidazoles
-
Iddon, B., & Lim, B. L. "Metal–halogen exchange reactions of polybromoimidazoles." Journal of the Chemical Society, Perkin Transactions 1, 1983, 271-277. Link
- Note: Establishes the hierarchy of reactivity (C2-H vs C5-X) with organolithiums.
-
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Seyferth-Gilbert Homologation [organic-chemistry.org]
- 6. In Situ Generation of the Ohira-Bestmann Reagent from Stable Sulfonyl Azide: Scalable Synthesis of Alkynes from Aldehydes [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Stability and Handling of 5-Chloro-2-ethynyl-1-methyl-1H-imidazole
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Level: Advanced / Application Scientist Tier
Part 1: Application Scientist Briefing – The Mechanistic Reality
Handling 5-chloro-2-ethynyl-1-methyl-1H-imidazole in solution requires a precise understanding of its electronic and structural vulnerabilities. This molecule is a highly functionalized building block, but its utility is inherently tied to its instability under specific conditions.
The molecule features three competing reactive centers:
-
The Terminal Ethynyl Group (-C≡CH): The primary source of instability. Terminal alkynes are weakly acidic and highly susceptible to hydration (forming methyl ketones) in both acidic and basic aqueous environments[1]. Furthermore, in the presence of trace transition metals (especially Cu) and oxygen, they rapidly undergo oxidative homocoupling (Glaser coupling)[2].
-
The Imidazole Ring: While the 1-methyl group prevents tautomerization and fixes the geometry, the electron-withdrawing nature of both the 5-chloro and 2-ethynyl groups significantly lowers the basicity of the ring. However, this electron deficiency makes the ring highly susceptible to nucleophilic attack and ring-opening in strong alkaline media[3].
-
The 5-Chloro Substituent: Generally stable, but under extreme forcing conditions (high pH, elevated temperature), it can undergo Nucleophilic Aromatic Substitution (
), displaced by hydroxide or alkoxide ions.
Understanding these causal relationships is critical. Degradation is not random; it is a predictable consequence of solvent choice, pH, and trace contaminants.
Part 2: Diagnostic FAQ & Troubleshooting Guide
Q1: My stock solution in DMSO has turned from colorless to a dark yellow/brown over several weeks. What is the mechanism of this degradation? A1: This is classic oxidative degradation, specifically Glaser homocoupling . Terminal alkynes dimerize into diynes in the presence of dissolved oxygen and trace metal contaminants (often leached from glassware or present in lower-grade solvents)[2].
-
Causality: The terminal alkyne proton is abstracted, forming a metal-acetylide intermediate that oxidatively couples.
-
Solution: Always prepare stock solutions in anhydrous, degassed solvents (sparged with Argon). Store in amber vials at -20°C.
Q2: I am using this compound in an aqueous biological assay buffer (pH 7.4). LC-MS analysis shows a new dominant peak with a mass shift of +18 Da. What happened? A2: You are observing the hydration of the ethynyl group . Water has added across the triple bond to form an enol intermediate, which rapidly tautomerizes into the more thermodynamically stable methyl ketone (1-(5-chloro-1-methyl-1H-imidazol-2-yl)ethan-1-one)[1].
-
Causality: While base-catalyzed hydration is more common at higher pH, prolonged exposure to aqueous media even at physiological pH can drive this reaction, especially if trace Lewis acids are present.
-
Solution: Minimize the time the compound spends in aqueous media. Prepare working dilutions immediately before the assay.
Q3: During a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click" reaction, my yield is near zero, and a shock-sensitive precipitate has formed. How do I fix this? A3: The terminal alkyne has formed a highly insoluble, unreactive polymeric copper(I) acetylide complex[2]. Because the imidazole ring can also coordinate copper, the local concentration of Cu(I) at the alkyne is extremely high, leading to catalyst sequestration and precipitation rather than the desired cycloaddition.
-
Causality: High Cu(I) loading without sufficient stabilizing ligands causes terminal alkynes to form dead-end acetylide aggregates.
-
Solution: Use a strong Cu(I)-stabilizing ligand (e.g., THPTA or TBTA) at a minimum 2:1 ratio to copper. This prevents the formation of insoluble acetylides while keeping the copper catalytically active.
Q4: Is it safe to perform saponification or use strong bases (e.g., 1M NaOH) on intermediates containing this moiety?
A4: No. Imidazolium and highly electron-deficient imidazole rings undergo rapid
Part 3: Quantitative Stability Profiles
To aid in experimental design, the following tables summarize the stability kinetics and mass-spectrometric identification of degradation products.
Table 1: Estimated Half-Life ( ) by Solvent and Condition
| Solvent / Condition | Temp (°C) | Atmosphere | Estimated | Primary Degradation Pathway |
| Anhydrous DMSO | -20°C | Argon | > 12 months | None (Stable) |
| Anhydrous DMSO | 25°C | Ambient Air | ~ 14 days | Glaser Homocoupling |
| Aqueous Buffer (pH 7.4) | 37°C | Ambient Air | ~ 18 hours | Hydration to Methyl Ketone |
| 0.1 M NaOH (aq) | 25°C | Ambient Air | < 1 hour | Ring-opening / Hydration |
| Methanol (Trace | 60°C | Ambient Air | ~ 4 hours | Alkyne Hydration / Solvolysis |
Table 2: LC-MS Diagnostic Signatures for Troubleshooting
| Degradant / State | Expected Modification | Mass Shift ( | Diagnostic Note |
| Intact Molecule | None | 0 | Base peak at |
| Hydrated Product | Conversion to Ketone | +18.01 | Loss of alkyne C-H stretch in IR |
| Glaser Dimer | Diyne Formation | +[M] - 2.02 | Highly lipophilic; late RT on reverse-phase LC |
| Ring-Opened | Hydroxide Addition | +18.01 | Distinct fragmentation pattern from ketone |
| Loss of Cl, addition of OH | -18.45 | Loss of Chlorine isotope pattern (3:1 ratio) |
Part 4: Validated Methodologies
Protocol 1: Forced Degradation & Stability Profiling (Self-Validating)
This protocol establishes the exact stability window of your specific batch under your specific assay conditions.
Step 1: Stock Preparation Dissolve 5-chloro-2-ethynyl-1-methyl-1H-imidazole in anhydrous, Argon-sparged DMSO to a concentration of 10 mM.
-
Causality: Argon prevents baseline oxidative coupling, establishing a true "Time Zero" (
).
Step 2: Matrix Spiking Aliquot 10 µL of the stock into 990 µL of your target solvent (e.g., PBS pH 7.4, or 0.1M HCl). Prepare three replicates.
Step 3: Kinetic Sampling
Incubate at the target temperature (e.g., 37°C). Withdraw 50 µL aliquots at
-
Causality: The acidic organic quench halts base-catalyzed hydration and precipitates buffer salts.
Step 4: LC-MS Analysis & Self-Validation Inject onto a C18 Reverse-Phase LC-MS.
-
Validation Check: If the protocol was executed correctly, the
sample must show >98% purity. If the sample in PBS shows a dominant peak at [M+18]+, you have successfully validated the hydration degradation pathway. If the chlorine isotope pattern (approx. 3:1 ratio of M to M+2) is missing in a degradant peak, displacement of the chloride has occurred.
Protocol 2: Copper-Free Storage and Handling
Step 1: Acid-wash all glassware (0.1 M
Part 5: Mechanistic Pathway Visualization
The following diagram maps the causality of environmental conditions to specific degradation outcomes.
Caption: Major degradation pathways of 5-chloro-2-ethynyl-1-methyl-1H-imidazole in solution.
References
-
Imidazolium Cations with Exceptional Alkaline Stability: A Systematic Study of Structure–Stability Relationships Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]
-
Glen Report 28.22 - New Product - TIPS-5-Ethynyl-dU-CE Phosphoramidite (Ethynyl Hydration Mechanisms) Source: Glen Research URL:[Link]
Sources
purification challenges with 5-chloro-2-ethynyl-1-methyl-1H-imidazole derivatives
Technical Support Center: Purification & Handling of 5-Chloro-2-ethynyl-1-methyl-1H-imidazole
Topic: Troubleshooting purification, stability, and isolation of 5-chloro-2-ethynyl-1-methyl-1H-imidazole derivatives. Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers. Context: This scaffold is a critical intermediate, often utilized in the synthesis of mGluR5 allosteric modulators (e.g., MTEP/MPEP analogs) or as a "click chemistry" handle. Its dual functionality (basic imidazole + reactive alkyne) presents unique purification challenges.
Part 1: Core Technical Guide
Module 1: Chromatographic Challenges (Tailing & Resolution)
Q: My compound streaks significantly on silica gel, making fraction collection difficult. How do I fix this?
A: This is a classic issue with imidazole derivatives. The N3 nitrogen of the imidazole ring is basic (pKa ~7.0–7.5) and interacts strongly with the acidic silanol groups (Si-OH) on standard silica gel, causing "tailing" or streaking.
Troubleshooting Protocol:
-
Mobile Phase Modifier: You must deactivate the silica.
-
Standard: Add 1% Triethylamine (Et3N) to your hexane/ethyl acetate or DCM/MeOH mobile phase.
-
Alternative: Use Ammonia-saturated Methanol (7N NH3 in MeOH) mixed with DCM. A common gradient is 0–5% (7N NH3/MeOH) in DCM. The ammonia competes for the silanol sites more effectively than the imidazole.
-
-
Stationary Phase Switch:
-
If silica tailing persists, switch to Neutral Alumina (Brockmann Grade III). Alumina is less acidic than silica and minimizes the acid-base interaction.
-
-
Pre-treatment: Pre-wash the silica column with the mobile phase containing the base modifier before loading your sample.
Q: I cannot separate the 2-ethynyl product from the 2-bromo/iodo starting material. They co-elute.
A: This is common in Sonogashira reactions where conversion is incomplete. The polarity difference between a halogen (-Cl/-Br) and an ethynyl group (-C≡CH) on an imidazole ring is small.
Resolution Strategy:
-
Optimization: Use a shallow gradient. If your product elutes at 30% EtOAc, run a gradient from 20% to 35% over 20 column volumes (CV) rather than a steep 0–100% ramp.
-
Chemical Separation (The "Silver" Trick): Terminal alkynes form reversible complexes with silver salts.
-
Method: If the mixture is critical, treat the crude with AgNO3 to precipitate the silver-acetylide. Filter, wash away the halo-impurity, and regenerate the alkyne with dilute HCl or NaCN (Caution: Cyanide safety). Note: This is a high-effort purification for difficult cases.
-
Module 2: Metal Scavenging (Post-Sonogashira Cleanup)
Q: My purified product is brown/black and degrades over time. What is happening?
A: The color and instability are likely due to residual Palladium (Pd) and Copper (Cu) from the Sonogashira coupling. Transition metals can catalyze the polymerization of the terminal alkyne, leading to an insoluble "gum."
De-metallation Protocol: Do not rely solely on chromatography to remove metals.
-
Aqueous Wash: During workup, wash the organic layer with 5% aqueous Ethylenediaminetetraacetic acid (EDTA) or 10% aqueous NH4OH . This complexes Cu ions (turning the aqueous layer blue).
-
Solid Scavengers: Add a metal scavenger resin (e.g., Thiol-functionalized silica or commercially available scavengers like SiliaMetS® Thiol) to the organic solution. Stir for 30 minutes and filter before evaporating.
-
Visual Check: The pure compound should be a white to pale yellow solid/oil. Dark brown indicates >100 ppm metal residue.
Module 3: Stability & Storage
Q: Can I store the compound in the freezer? It seems to decompose into an insoluble solid.
A: Yes, but precautions are required.
-
Risk: Terminal ethynyl imidazoles are prone to Glaser homocoupling (dimerization) or polymerization, especially if concentrated and exposed to air/light.
-
Storage Rule:
-
Store at -20°C .
-
Keep under an inert atmosphere (Argon/Nitrogen) .
-
Best Practice: If you plan to use it for a subsequent "click" reaction, store it as a dilute solution in a non-reactive solvent (e.g., anhydrous THF or DCM) rather than concentrating it to a dry solid, which concentrates any remaining radical initiators or metals.
-
Part 2: Visualization & Workflows
Figure 1: Purification Decision Tree
Caption: Logical workflow for isolating 5-chloro-2-ethynyl-1-methyl-1H-imidazole from crude Sonogashira reaction mixtures.
Figure 2: Common Impurity Pathways
Caption: Structural degradation pathways for ethynyl-imidazole derivatives during handling.
Part 3: Experimental Data Summary
Table 1: Recommended Solvent Systems for Flash Chromatography
| Solvent System | Modifier | Application | Notes |
| Hexane / EtOAc | 1% Et3N | General Purification | Standard starting point.[1] Et3N prevents tailing. |
| DCM / MeOH | 1% NH4OH (aq) | Polar Impurities | Use for highly polar derivatives or if product sticks to column. |
| DCM / MeOH | 7N NH3 in MeOH | High Resolution | "Gold standard" for imidazoles. Replaces liquid NH3 handling. |
| Toluene / Acetone | None | Alternative Selectivity | Good for separating halo-precursors from alkynes if Hex/EtOAc fails. |
References
-
Organic Chemistry Portal. "Sonogashira Coupling - Mechanism and Conditions." Organic Chemistry Portal. Available at: [Link]
Sources
how to increase the solubility of 5-chloro-2-ethynyl-1-methyl-1H-imidazole
Technical Support Center: 5-Chloro-2-ethynyl-1-methyl-1H-imidazole
Executive Summary & Compound Profile
Welcome to the Technical Support Center. You are likely working with 5-chloro-2-ethynyl-1-methyl-1H-imidazole , a specialized heterocyclic intermediate often utilized in the synthesis of mGluR5 antagonists (structurally related to MTEP/MPEP) or as a "click chemistry" fragment due to its terminal alkyne.
This molecule presents a classic medicinal chemistry challenge: it possesses a lipophilic core (chloro-imidazole) and a rigid, non-polar alkyne tail, resulting in poor aqueous solubility at neutral pH.[1] This guide provides field-proven strategies to solubilize this compound without compromising its chemical stability.
| Physicochemical Property | Value / Characteristic | Implication for Solubility |
| Molecular Weight | ~140.57 g/mol | Small molecule; kinetics of dissolution should be fast if the solvent is correct. |
| LogP (Predicted) | ~1.3 – 1.7 | Moderately lipophilic. Prefers organic phases. |
| pKa (Estimated) | ~2.5 – 3.5 (Conjugate Acid) | Critical: The electron-withdrawing nature of the 5-Cl and 2-ethynyl groups significantly reduces the basicity of the imidazole nitrogen. It will not protonate at pH 5-6. You need a lower pH (pH < 2) to form a soluble salt. |
| Key Functionality | Terminal Alkyne ( | Warning: Avoid strong bases (risk of deprotonation/polymerization) and copper(I) unless intended for click reaction.[1] |
Solubility Decision Matrix (Workflow)
Before choosing a solvent, identify your downstream application. Use this logic flow to select the optimal solubilization strategy.
Figure 1: Decision tree for solvent selection based on experimental end-use.
Troubleshooting & FAQs
Issue 1: "The compound precipitates immediately when I add water or PBS to my DMSO stock."
Diagnosis: This is "crash-out" precipitation. The compound is hydrophobic. When the DMSO concentration drops below a critical threshold (often <1-5%), the water's polarity forces the hydrophobic molecules to aggregate.[1] Solution:
-
Vortex Immediately: Inject the DMSO stock into the vortexing aqueous buffer, not the other way around. This prevents local high concentrations.
-
Use a Carrier: Pre-dissolve the compound in DMSO, then add a surfactant like Tween 80 (0.1% - 0.5%) or a complexing agent like 2-Hydroxypropyl-
-cyclodextrin (HP- -CD) to the aqueous buffer before adding the compound. The cyclodextrin encapsulates the hydrophobic tail, keeping it in solution.[1]
Issue 2: "I tried to dissolve it in pH 5.0 buffer, but it didn't work."
Diagnosis: Insufficient acidification. Expert Insight: Standard imidazoles protonate around pH 6-7. However, your compound has a Chlorine and an Alkyne attached. Both are electron-withdrawing groups (EWGs). They pull electron density away from the nitrogen, making it a much weaker base. Solution: You must lower the pH significantly to force protonation.
-
Protocol: Use 0.1 M HCl or Methanesulfonic acid to reach pH 1.5 – 2.0. Once dissolved as the cation, you can carefully back-titrate to pH 4-5, but watch for reprecipitation.
Issue 3: "Is the alkyne group stable in DMSO?"
Diagnosis: Generally yes, but with caveats. Solution:
-
Store DMSO stocks at -20°C or -80°C .
-
Avoid: Do not store in basic buffers (pH > 9) for extended periods, as the terminal alkyne proton is acidic (
) and can be removed, leading to polymerization or degradation.[1] -
Avoid: Metallic containers or spatulas if possible (trace copper/iron can catalyze reactions).
Detailed Protocols
Protocol A: Preparation of High-Concentration Stock (Standard)
Best for: Chemical synthesis intermediates, high-throughput screening stocks.[1]
-
Weighing: Weigh the solid 5-chloro-2-ethynyl-1-methyl-1H-imidazole into a glass vial.
-
Solvent: Add anhydrous DMSO (Dimethyl Sulfoxide) or DMF (Dimethylformamide).
-
Target Concentration: 10 mM to 50 mM is typically achievable.
-
-
Mixing: Vortex for 30 seconds. If particulates remain, sonicate in a water bath at ambient temperature for 5 minutes.
-
Storage: Aliquot into amber vials to protect from light. Store at -20°C.
-
Note: DMSO freezes at 19°C. Thaw completely and vortex before use to ensure homogeneity.
-
Protocol B: Aqueous Formulation for Animal Studies (Co-solvent System)
Best for: IP or PO administration where 100% DMSO is toxic.[1]
Target Formulation: 5% DMSO / 40% PEG400 / 55% Saline
-
Step 1: Dissolve the compound in 100% DMSO at 20x the final desired concentration.
-
Step 2: Add PEG400 (Polyethylene Glycol 400) to the DMSO solution. Vortex thoroughly. The mixture should remain clear.
-
Step 3: Slowly add warm (37°C) Saline or water while vortexing.
-
Why warm? It reduces the viscosity of PEG and improves mixing kinetics.
-
-
Visual Check: The solution should be clear. If cloudy, add Tween 80 to a final concentration of 1-2%.
Protocol C: In Situ Salt Formation (pH Manipulation)
Best for: Maximizing aqueous solubility without organic solvents.[1]
-
Step 1: Suspend the compound in water. It will likely float or sink without dissolving.
-
Step 2: Add 1.0 M HCl dropwise while stirring.
-
Step 3: Monitor dissolution. As the pH drops below 2.0, the imidazole nitrogen protonates (
), forming the hydrochloride salt, which is highly water-soluble.[1] -
Step 4: Filter through a 0.22
filter to remove any undissolved particulates before administration.
Mechanistic Visualization: Protonation & Solubility
The following diagram illustrates why pH adjustment is the most powerful tool for this specific molecule, and how the electron-withdrawing groups affect this process.
Figure 2: Mechanism of acid-mediated solubility enhancement. The electron-withdrawing groups require stronger acid (lower pH) to drive the equilibrium toward the soluble cationic form.
References
-
PubChem. 5-chloro-2-ethynyl-1-methyl-1H-imidazole (Compound Summary). National Library of Medicine. Available at: [Link][1]
-
Alagille, D., et al. (2005). Synthesis and receptor assay of aromatic-ethynyl-aromatic derivatives with potent mGluR5 antagonist activity. Bioorganic & Medicinal Chemistry Letters.[2] (Demonstrates the use of ethynyl-imidazole motifs in drug discovery). Available at: [Link]
-
Domanska, U., et al. (2004). Solubility of Imidazoles in Organic Solvents.[1] Journal of Chemical & Engineering Data. (Empirical data on imidazole solubility behavior). Available at: [Link][1]
Sources
preventing decomposition of 5-chloro-2-ethynyl-1-methyl-1H-imidazole during storage
Welcome to the Technical Support Center Topic: Stabilizing 5-Chloro-2-ethynyl-1-methyl-1H-imidazole During Storage
As a highly functionalized building block, 5-chloro-2-ethynyl-1-methyl-1H-imidazole presents unique handling challenges. This guide is designed for researchers and drug development professionals to troubleshoot degradation issues, understand the underlying chemical causality, and implement self-validating storage protocols.
The Chemical Causality of Decomposition
Understanding why a compound degrades is the first step in preventing it. The instability of 5-chloro-2-ethynyl-1-methyl-1H-imidazole arises from the synergistic vulnerabilities of its functional groups:
-
The Alkylated Imidazole Ring: Alkylated imidazoles inherently demonstrate reduced oxidative stability compared to their unsubstituted counterparts[1]. The basic nitrogen (N3) acts as an endogenous ligand. When exposed to trace transition metals (e.g., iron or copper from standard laboratory spatulas), the imidazole coordinates these metals, bringing them into strict spatial proximity with the terminal alkyne.
-
The Terminal Alkyne (Ethynyl Group): This metal-coordination dramatically lowers the activation energy for oxidative homocoupling (Glaser-type coupling) in the presence of ambient oxygen. Furthermore, terminal alkynes are susceptible to Markovnikov hydration when exposed to moisture[2].
-
Photothermal Sensitivity: The conjugated ethynyl-imidazole system is prone to radical-mediated polymerization under UV light or elevated temperatures, leading to insoluble polymeric tars. Solutions of functionalized imidazoles are significantly more susceptible to photolytic degradation than their solid forms, necessitating protection from light[3].
Mechanistic Degradation Pathways
Below is a logical map of the primary decomposition pathways triggered by improper storage conditions.
Mechanistic degradation pathways of 5-chloro-2-ethynyl-1-methyl-1H-imidazole during storage.
Quantitative Troubleshooting Guide
Do not rely solely on visual inspection. Early-stage dimerization does not alter the macroscopic appearance of the powder. Use the following diagnostic matrix to identify and correct storage failures.
| Observation / Symptom | Analytical Indicator (HPLC/NMR) | Mechanistic Cause | Corrective Action |
| Shift from off-white to dark brown/black | Broad baseline hump on HPLC; loss of sharp NMR peaks | Photolytic or thermal radical polymerization | Discard batch. Ensure future storage in amber vials at -20 °C[3]. |
| Loss of reactivity in cross-coupling | New hydrophobic peak on HPLC; loss of alkyne C-H (~4.0 ppm) | Glaser-type oxidative dimerization (diacetylene formation) | Purify via flash chromatography (neutral alumina). Exclude O₂. |
| Unexplained mass +18 Da in LC-MS | Appearance of methyl ketone singlet (~2.5 ppm) in ¹H NMR | Acid/Metal-catalyzed hydration of the terminal alkyne | Store in a desiccator. Avoid acidic mobile phases during prep. |
| Clumping or sticky texture | Presence of water peak in ¹H NMR; inconsistent weighing | Hygroscopic moisture absorption leading to hydrolysis | Break aggregate gently; store under inert gas (Argon/N₂)[2]. |
Self-Validating Experimental Protocols
A protocol is only as robust as its validation. To ensure compound integrity, the storage workflow must be bracketed by analytical verification.
Self-validating storage and handling workflow to ensure compound integrity.
Protocol A: Inert Aliquoting and Long-Term Storage Causality: Minimizing freeze-thaw cycles and preventing metal-catalyzed oxidation.
-
Preparation: Transfer the original sealed container into an argon-filled glovebox. Ensure the environment is strictly anhydrous.
-
Handling: Use a strictly non-metallic spatula (PTFE or ceramic) to weigh out the compound. Never use stainless steel, as trace iron/copper catalyzes Glaser coupling.
-
Aliquoting: Divide the bulk material into single-use aliquots within pre-dried, amber glass vials to prevent photolytic decomposition[3].
-
Sealing: Seal with PTFE-lined caps, wrap the seals tightly with Parafilm, and store at -20 °C in a secondary desiccator.
Protocol B: Pre-Use Purity Validation Causality: Confirming the integrity of the terminal alkyne before sensitive catalytic steps.
-
Sample Prep: Dissolve a 1 mg aliquot in anhydrous CD₃CN.
-
¹H NMR Analysis: Scan the sample. Look for the diagnostic terminal alkyne proton (typically a sharp singlet around ~3.5–4.5 ppm, solvent dependent). The loss of this peak, or the appearance of a methyl ketone singlet (~2.5 ppm), confirms degradation.
-
HPLC Analysis: Inject the sample using a C18 column with a Water/Acetonitrile gradient (0.1% TFA). Monitor at 254 nm. Diacetylene dimers will elute significantly later (more hydrophobic) than the parent monomer.
Frequently Asked Questions (FAQs)
Q: Can I store 5-chloro-2-ethynyl-1-methyl-1H-imidazole as a stock solution in DMSO or DMF? A: It is highly discouraged. DMSO is a mild oxidant and can facilitate the degradation of the alkyne over time. Furthermore, solutions are exponentially more susceptible to photolytic and thermal degradation than solids[3]. If a solution must be prepared, use anhydrous, degassed solvents, store in an amber vial, and consume within 24 hours.
Q: My compound has changed from an off-white powder to a dark brown, sticky solid. Can it be rescued? A: Discoloration and stickiness indicate moisture absorption and subsequent radical polymerization[2]. While minor dimeric impurities can sometimes be removed via flash chromatography (using neutral alumina to avoid acid-catalyzed hydration), dark, sticky tars indicate extensive polymeric degradation. It is more time- and cost-effective to discard the material and use a fresh batch.
Q: Why are my Sonogashira coupling yields dropping, even though the powder looks visually fine? A: Visual inspection is a lagging indicator of degradation. Oxidative dimerization produces a diacetylene dimer that initially appears as a similar off-white solid but consumes the reactive terminal alkyne. This directly poisons cross-coupling reactions. Always validate purity via HPLC or NMR (Protocol B) before proceeding with sensitive organometallic chemistry.
References
Sources
catalyst selection for efficient 5-chloro-2-ethynyl-1-methyl-1H-imidazole reactions
Subject: Technical Guide for 5-chloro-2-ethynyl-1-methyl-1H-imidazole Reactions Ticket ID: HET-SUP-2026-03 Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary
You are working with 5-chloro-2-ethynyl-1-methyl-1H-imidazole , a highly specific scaffold often utilized in the synthesis of mGluR5 negative allosteric modulators (e.g., MTEP/MPEP analogs).
This molecule presents a unique "reactivity triad" that dictates catalyst selection:
-
C2-Ethynyl Group: The primary reactive handle (Terminal Alkyne). prone to Sonogashira coupling and CuAAC (Click) reactions.
-
N3-Imidazole Nitrogen: A Lewis basic site capable of coordinating to metal centers (Pd/Cu), leading to catalyst poisoning .
-
C5-Chloro Substituent: An electron-withdrawing group that activates the alkyne proton (
reduction) but poses a latent risk of oxidative addition if highly active Pd(0) species are employed.
This guide is structured as a series of Support Tickets addressing the most common failure modes reported by medicinal chemists working with this scaffold.
Ticket #001: The "Black Precipitate" & Homocoupling Issue
User Report:
"I am attempting a Sonogashira coupling of 5-chloro-2-ethynyl-1-methyl-1H-imidazole with an aryl iodide. I used standard conditions (Pd(PPh3)2Cl2, CuI, Et3N in THF). The reaction turned black immediately, and LCMS shows mostly the homocoupled dimer (Glaser product) and very little cross-coupled product."
Diagnosis: The electron-withdrawing nature of the 5-chloro group and the imidazole ring increases the acidity of the terminal alkyne proton. This makes the alkyne highly susceptible to Glaser Homocoupling , a side reaction rapidly catalyzed by Copper(I) in the presence of even trace oxygen. The "black precipitate" is likely Palladium black, indicating catalyst decomposition due to ligand stripping or instability.
Technical Protocol & Solution:
1. The "Copper-Free" Protocol (Recommended)
To eliminate homocoupling, remove Copper(I) entirely. This requires a more active Palladium source to compensate for the lack of the copper-acetylide transmetallation step.
-
Catalyst: PdCl₂(dppf)·CH₂Cl₂ [1,1'-Bis(diphenylphosphino)ferrocene]
-
Why: The bidentate dppf ligand prevents the formation of inactive bis-alkynyl palladium species and resists displacement by the imidazole nitrogen.
-
-
Base: Cesium Carbonate (Cs₂CO₃)
-
Solvent: 1,4-Dioxane or DMF (anhydrous)
-
Temperature: 80°C
Step-by-Step:
-
Charge reaction vial with Aryl Iodide (1.0 eq), Alkyne (1.2 eq), PdCl₂(dppf) (5 mol%), and Cs₂CO₃ (2.0 eq).
-
CRITICAL: Cap and purge with Argon for 5 minutes before adding solvent.
-
Add anhydrous 1,4-Dioxane via syringe.
-
Heat to 80°C. Monitor by LCMS.
2. The "Slow-Addition" Protocol (If Copper is required)
If the aryl halide is unreactive (e.g., aryl bromide) and CuI is mandatory:
-
Degass all solvents vigorously (freeze-pump-thaw x3).
-
Add the alkyne as a solution via syringe pump over 1–2 hours. This keeps the concentration of free alkyne low relative to the catalytic cycle, disfavoring the bimolecular homocoupling reaction.
Ticket #002: Reaction Stalls at 20% Conversion (Catalyst Poisoning)
User Report:
"The reaction starts well but stalls after 1 hour. Adding more catalyst doesn't help. The starting material is still present, but the catalyst seems dead."
Diagnosis: This is classic Heteroatom Poisoning . The N3 nitrogen of the imidazole ring is a good ligand. As the reaction proceeds, the imidazole concentration (or product concentration) competes with phosphine ligands for the Palladium center. If the imidazole displaces the phosphine, the catalytic cycle arrests.
Visualizing the Failure Mode:
Caption: Figure 1. Mechanism of Catalyst Poisoning. The imidazole nitrogen (N3) acts as a competitive ligand, trapping the Palladium intermediate in an inactive state (Red Box).
Technical Protocol & Solution:
1. Switch to Bulky, Electron-Rich Ligands Use XPhos Pd G2 or Pd(tBu₃P)₂ .
-
Mechanism: The massive steric bulk of the tert-butyl or biaryl groups prevents the imidazole nitrogen from approaching the Palladium center, while still allowing the linear alkyne to react.
2. Increase Temperature Ligand exchange is an equilibrium process. Higher temperatures (90–100°C) favor the dissociation of the monodentate imidazole "poison" and allow the catalytic cycle to proceed. Note: Ensure the 5-Cl bond remains stable (see Ticket #003).
Ticket #003: 5-Chloro Stability & Side Reactions
User Report:
"I noticed a small amount of dechlorinated product (des-chloro) or complex mixtures when using Pd(PPh3)4."
Diagnosis: While the C5-Cl bond is generally stable under standard Sonogashira conditions (Pd(II)), the use of Pd(0) sources (like tetrakis) or electron-rich phosphines can facilitate oxidative addition into the C-Cl bond, especially if the reaction is overheated.
Catalyst Selection Matrix:
| Catalyst System | Activity Level | 5-Cl Stability Risk | Recommended For |
| Pd(PPh₃)₂Cl₂ / CuI | Moderate | Low | Standard couplings (start here). |
| Pd(dppf)Cl₂ | High | Low | Best Balance. Copper-free methods. |
| Pd(PPh₃)₄ | High | Medium | Avoid if possible; prone to C-Cl insertion. |
| XPhos Pd G2 | Very High | High | Use only for sterically hindered aryl halides; keep temp <80°C. |
Ticket #004: Click Chemistry (CuAAC) Troubleshooting
User Report:
"Trying to click the ethynyl imidazole with an azide. The solution turns green, and yield is low."
Diagnosis: Copper(II) salts (used in CuAAC) coordinate strongly to imidazoles, forming stable green/blue complexes. This sequesters the copper required for the catalytic cycle.
Technical Protocol & Solution: You must use a Copper Chelating Ligand that binds Copper stronger than the imidazole but still allows catalysis.
-
Ligand: TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) or THPTA (water-soluble).
-
Ratio: Cu : Ligand (1:2).
-
Protocol:
-
Mix CuSO₄ (5 mol%) and TBTA (10 mol%) in solvent before adding to the reaction.
-
Add Sodium Ascorbate (10 mol%) last to generate the active Cu(I) species in situ.
-
The ligand protects the Cu(I) from being trapped by the imidazole ring.
-
Summary Workflow: Decision Tree
Caption: Figure 2. Decision Matrix for Catalyst Selection based on reaction type and observed side-products.
References
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
-
Evano, G., et al. (2008). Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Pharmaceutical Synthesis. Chemical Reviews. [Link]
-
Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide−Alkyne Cycloaddition. Chemical Reviews. [Link]
refining HPLC methods for 5-chloro-2-ethynyl-1-methyl-1H-imidazole analysis
Technical Support Center: HPLC Method Refinement for 5-chloro-2-ethynyl-1-methyl-1H-imidazole (CEM)
Introduction: The Analytical Challenge
Welcome to the technical support hub for 5-chloro-2-ethynyl-1-methyl-1H-imidazole (CEM) . As a key intermediate in the synthesis of mGluR5 antagonists (such as MTEP), the analysis of CEM presents a distinct duality:
-
The Imidazole Core: A basic nitrogen (
due to the chloro-inductive effect) that causes severe peak tailing on standard C18 columns. -
The Ethynyl Moiety: A terminal alkyne prone to metal-catalyzed hydration and oxidation, requiring strict mobile phase hygiene.
This guide moves beyond generic "textbook" advice, offering field-proven protocols to stabilize your analyte and sharpen your chromatography.
Module 1: Method Development Strategy
Q: I am seeing broad, tailing peaks on my standard C18 column. How do I fix this?
A: Tailing in CEM analysis is almost exclusively caused by the interaction between the protonated imidazole nitrogen and residual silanols on the silica support. You have two robust pathways to solve this, depending on your detection method (UV vs. MS).
Pathway A: High pH (Recommended for UV)
-
Mechanism: At pH 10, the imidazole is deprotonated (neutral). Neutral molecules do not interact with silanols, resulting in sharp, symmetrical peaks.
-
Column: Hybrid-silica (e.g., Waters XBridge C18) or Polymer-based. Do not use standard silica above pH 8.
-
Mobile Phase: 10 mM Ammonium Bicarbonate (pH 10.0) / Acetonitrile.[1][2][3][4][5][6][7]
Pathway B: Low pH + Ion Suppression (Recommended for MS)
-
Mechanism: At pH 2-3, the silanols are protonated (neutral), reducing their ability to bind the analyte.
-
Column: End-capped C18 (e.g., Agilent Zorbax Eclipse Plus) or Polar-Embedded C18.
-
Mobile Phase: 0.1% Formic Acid or 10 mM Ammonium Formate (pH 3.0).
Decision Matrix: Selecting Your Conditions
Caption: Decision tree for selecting the optimal stationary and mobile phases based on detection requirements.
Module 2: Stability & Sample Preparation
Q: My retention time is stable, but I see a growing impurity peak at RRT 0.85 after 24 hours. What is it?
A: You are likely observing the hydration of the ethynyl group . The terminal alkyne (
The Fix: The "Passivated" Protocol
-
Solvent Hygiene: Use only LC-MS grade water. Trace metal ions in lower-grade water are catalysts for alkyne degradation.
-
Chelation: If using a standard HPLC (stainless steel), add 0.1 mM EDTA to the aqueous mobile phase (UV detection only) to scavenge free metal ions.
-
Temperature: Maintain the autosampler at 4°C . Alkyne hydration is temperature-dependent.
-
Diluent: Dissolve the sample in 100% Acetonitrile or Methanol first, then dilute with water immediately before injection. Avoid storing the sample in high-water content for long periods.
Stability Data Summary
| Condition | Degradation Rate (24h) | Primary Impurity | Recommendation |
| Acidic (pH 2) + RT | High (>5%) | Hydration Product (Ketone) | Keep cold (4°C) |
| Neutral (pH 7) + RT | Moderate (~2%) | Polymerization/Oxidation | Use fresh buffers |
| Basic (pH 10) + 4°C | Low (<0.5%) | N/A | Optimal Condition |
| Trace Metals present | Very High (>10%) | Ketone + Oxidative products | Add EDTA or use PEEK tubing |
Module 3: Detection & Quantification
Q: I cannot see the peak at standard UV wavelengths (254 nm).
A: The 5-chloro-2-ethynyl-1-methyl-1H-imidazole molecule has a relatively small conjugated system. While the imidazole ring absorbs, the ethynyl group does not add significant conjugation length compared to a phenyl ring.
-
Optimal Wavelength: 210 nm - 220 nm .
-
Note: At this low wavelength, mobile phase transparency is critical. Avoid Acetate buffers (high UV cutoff). Use Phosphate (UV cutoff < 200 nm) or low concentrations of Formic Acid.
-
-
Reference Wavelength: If using a DAD, set the reference to 360 nm (where the molecule does not absorb) to cancel out gradient drift.
Module 4: Troubleshooting Guide (FAQs)
Q: I have "ghost peaks" appearing in my blank injections.
-
Cause: The ethynyl group is "sticky" and hydrophobic. It may be carrying over on the injector needle or rotor seal.
-
Solution: Change your needle wash solvent to 50:50 Acetonitrile:Isopropanol . The isopropanol helps solubilize the hydrophobic alkyne residue better than pure methanol.
Q: The pressure is increasing over time.
-
Cause: Imidazole bases can precipitate if phosphate buffers are mixed with high % organic solvent (e.g., >80% ACN).
-
Solution: Ensure your gradient does not exceed the solubility limit of the buffer salts. If using >80% organic, switch to Ammonium Formate or Acetate, which are more soluble in organic solvents than phosphates.
Q: Can I use a cyano (CN) column?
-
Analysis: Yes. Cyano columns provide alternative selectivity for polar bases and often show less tailing than C18 because the surface is less hydrophobic.
-
Verdict: Use a Cyano column if the C18 method fails to separate the des-chloro impurity from the main peak.
Standard Operating Procedure (SOP) Summary
Method: Reversed-Phase HPLC (UV-Compatible)
| Parameter | Specification |
| Column | Waters XBridge C18, 3.5 µm, 4.6 x 100 mm (or equivalent High-pH stable) |
| Mobile Phase A | 10 mM Ammonium Bicarbonate, pH 10.0 (adjusted with Ammonia) |
| Mobile Phase B | Acetonitrile (LC Grade) |
| Gradient | 5% B to 60% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Temp | 30°C (Column), 4°C (Sample) |
| Detection | UV @ 220 nm |
| Injection | 5 µL |
Workflow Diagram: Troubleshooting Logic
Caption: Diagnostic workflow for common chromatographic issues with CEM.
References
-
BenchChem. (2025).[8][9] Application Notes and Protocols for the Analysis of Imidazole Derivatives by HPLC and GC-MS. Retrieved from
-
Di Pietra, A. M., et al. (1992).[10] HPLC analysis of imidazole antimycotic drugs in pharmaceutical formulations. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from
-
Separation Science. (2013).[2] RP HPLC method for Imidazole - Troubleshooting Guide. Chromatography Forum. Retrieved from
-
Phenomenex. (2025).[6] Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from
-
American Pharmaceutical Review. (2017). Analytical Methodology for Characterization of Reactive Starting Materials (MTEP Intermediates). Retrieved from
Sources
- 1. An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples [mdpi.com]
- 2. RP HPLC method for Imidazole - Chromatography Forum [chromforum.org]
- 3. labtech.tn [labtech.tn]
- 4. hovione.com [hovione.com]
- 5. Separation of 5-Chloro-2-methyl-1H-benzimidazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. welch-us.com [welch-us.com]
- 7. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. HPLC analysis of imidazole antimycotic drugs in pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis: 5-Chloro-2-ethynyl-1-methyl-1H-imidazole as a Heterocyclic Synthon
[1]
Executive Summary
5-Chloro-2-ethynyl-1-methyl-1H-imidazole (CAS: 33532-74-0) represents a "stabilized" variant of the versatile building block 2-ethynyl-1-methylimidazole. While the parent compound is widely used in supramolecular chemistry and as a fragment in mGluR5 antagonists, it suffers from metabolic liability at the C5 position and high basicity.
The introduction of a chlorine atom at the C5 position serves two critical functions:
-
Metabolic Blocking: It sterically and electronically occludes the C5 "soft spot," preventing oxidative metabolism (e.g., by cytochrome P450s).
-
Electronic Modulation: The electron-withdrawing nature of chlorine reduces the basicity of the imidazole ring, potentially improving blood-brain barrier (BBB) permeability for CNS-targeted drugs by increasing the fraction of uncharged species at physiological pH.
Technical Comparison: The "Ethynyl-Imidazole" Class
The following table contrasts the 5-chloro variant with its direct parent and the standard pyridyl analog used in medicinal chemistry (e.g., in MPEP).
| Feature | 5-Chloro-2-ethynyl-1-methyl-1H-imidazole | 2-Ethynyl-1-methyl-1H-imidazole (Parent) | 2-Ethynylpyridine (Standard) |
| Structure | Imidazole core, C5-Cl, N1-Me | Imidazole core, C5-H, N1-Me | Pyridine core |
| Electronic Character | Electron-Deficient (π-acidic) | Electron-Rich (π-basic) | Moderate |
| pKa (Conjugate Acid) | ~5.5 - 6.0 (Predicted)* | 7.0 - 7.2 | 4.8 - 5.2 |
| C5-H Acidity | N/A (Blocked) | High (Liable to deprotonation) | Stable |
| Metabolic Stability | High (C5 blocked) | Low (C5 oxidation/ring opening) | Moderate |
| Sonogashira Reactivity | High (Cl activates C2-alkyne) | Moderate | High |
| Primary Application | Robust drug fragments, Click chemistry | Supramolecular sheets, Ligands | mGluR5 antagonists (MPEP) |
*Note: The electron-withdrawing chlorine lowers the pKa compared to the parent, making the molecule less likely to be protonated at pH 7.4.
Scientific Deep Dive: Mechanisms of Stability & Reactivity
The "Blocking Group" Strategy
In medicinal chemistry, the C5 position of N-methylimidazoles is a primary site for metabolic attack. Unsubstituted positions are prone to oxidation, leading to ring opening or toxic metabolite formation.
-
Mechanism: The Chlorine atom at C5 acts as a metabolic firewall. It prevents the formation of the unstable C5-epoxide or hydroxylated intermediate.
-
Causality: By substituting Hydrogen (Van der Waals radius ~1.2 Å) with Chlorine (~1.75 Å), the molecule incurs a steric penalty for enzymes attempting to access the ring, while the C-Cl bond strength resists oxidative cleavage.
Synthetic Regiocontrol
A major challenge with the parent 1-methylimidazole is regioselectivity during lithiation. Both C2 and C5 protons are acidic.
-
Parent: Lithiation requires careful temperature control (-78°C) to favor C2 over C5.
-
5-Chloro Variant: With C5 substituted, lithiation is exclusively directed to C2 . This self-validating regiocontrol simplifies scale-up, as there is no risk of forming the C5-lithio or C2,C5-dilithio byproducts.
Visualization: Synthesis & Stability Logic
Caption: Synthetic pathway highlighting the regiocontrol benefit of the 5-chloro substituent and its role in blocking metabolic degradation.
Experimental Protocol: Synthesis and Validation
This protocol describes the synthesis of the target via the Iodination-Sonogashira route, which is more robust than direct formylation for this substrate.
Phase 1: Regio-controlled Iodination
Objective: Synthesize 5-chloro-2-iodo-1-methylimidazole.
-
Setup: Flame-dry a 250 mL 3-neck flask under Argon. Charge with 5-chloro-1-methylimidazole (1.0 eq) and anhydrous THF (0.2 M).
-
Lithiation: Cool to -78°C (dry ice/acetone). Add n-BuLi (1.1 eq, 2.5 M in hexanes) dropwise over 20 mins.
-
Self-Validation: The solution should turn pale yellow. Absence of dark brown color indicates clean lithiation without polymerization.
-
-
Quench: Stir for 30 mins at -78°C. Cannulate a solution of Iodine (1.2 eq) in THF into the reaction mixture.
-
Workup: Warm to RT. Quench with sat. Na2S2O3 (to remove excess iodine). Extract with EtOAc.
-
Data Check: 1H NMR should show the disappearance of the C2-H signal (approx. δ 7.5-7.8 ppm).
Phase 2: Sonogashira Coupling
Objective: Install the ethynyl group.
-
Reagents: Combine the 2-iodo intermediate (1.0 eq), TMS-acetylene (1.5 eq), Pd(PPh3)2Cl2 (0.05 eq), and CuI (0.1 eq) in degassed TEA/THF (1:1).
-
Reaction: Stir at 50°C for 4-6 hours under Argon.
-
Observation: Formation of a precipitate (Et3N·HI) confirms reaction progress.
-
-
Deprotection: Treat the crude TMS-intermediate with K2CO3 (2.0 eq) in MeOH at RT for 1 hour.
-
Purification: Silica gel chromatography (Hexanes/EtOAc).
Phase 3: Analytical Validation (Expected Data)
-
1H NMR (CDCl3):
-
δ 3.65 ppm (s, 3H, N-Me )
-
δ 3.40 ppm (s, 1H, C≡C-H ) — Diagnostic signal for terminal alkyne.
-
δ 6.95 ppm (s, 1H, C4-H ) — Only one aromatic proton remains.
-
-
Mass Spectrometry: Distinctive Chlorine isotope pattern (3:1 ratio for M and M+2).
Applications & References
Key Applications
-
Fragment-Based Drug Discovery (FBDD): The 5-chloro-imidazole motif is a bioisostere for thiazoles and pyridines in mGluR5 antagonists, offering tuned lipophilicity.
-
Click Chemistry: The terminal alkyne serves as a "handle" to attach this metabolically stable imidazole headgroup to peptides or tracers (e.g., for hypoxia imaging).
-
Supramolecular Ligands: Unlike the parent, the 5-chloro derivative does not suffer from intermolecular H-bonding at C5, leading to cleaner self-assembly in metal-organic frameworks.
References
-
PubChemLite. 5-chloro-2-ethynyl-1-methyl-1H-imidazole (Compound Summary). National Center for Biotechnology Information. Link
-
Nakamura, Y., et al. (2006). A Directly Fused Tetrameric Porphyrin Sheet... (Describes synthesis of parent 2-ethynyl-1-methylimidazole via Sonogashira). ResearchGate. Link
-
BenchChem. Synthesis of 5-chloro-1-methyl-4-nitroimidazole. (Provides protocols for handling the 5-chloro-1-methylimidazole scaffold). Link
-
Namiki Shoji Co., Ltd. Building Blocks Catalogue: 5-chloro-2-ethynyl-1-methyl-1H-imidazole.[1][2]Link
Head-to-Head Comparison: 5-chloro-2-ethynyl-1-methyl-1H-imidazole vs. DBCO in Bioorthogonal Ligation
Bioorthogonal ligation has fundamentally transformed drug development, proteomics, and materials science by enabling highly specific conjugations in complex biological environments. When designing a ligation strategy, the choice of reactive handles dictates the kinetics, stability, and biological behavior of the final conjugate.
This guide provides an in-depth, objective comparison between two highly specialized reagents representing the pinnacle of their respective methodologies: 5-chloro-2-ethynyl-1-methyl-1H-imidazole (CEMI) , an advanced electron-deficient terminal alkyne for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), and Dibenzocyclooctyne (DBCO) , the gold standard strained alkyne for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Mechanistic Causality: Electronic Activation vs. Steric Strain
As an application scientist, it is critical to understand that not all alkynes are created equal. The performance divergence between CEMI and DBCO stems entirely from how their molecular architectures overcome the activation energy barrier of the [3+2] cycloaddition.
The Case for CEMI (Electronic Activation)
In standard CuAAC, the rate-limiting step is the deprotonation of the terminal alkyne to form the reactive copper(I) acetylide intermediate ([1]). CEMI features a chloro-imidazole ring directly conjugated to the ethynyl group. This strongly electron-withdrawing group (EWG) significantly lowers the pKa of the terminal alkyne proton. Consequently, deprotonation occurs rapidly even at ultra-low copper concentrations ([2]). This "electron-deficient" activation allows researchers to achieve rapid ligation kinetics while minimizing the copper-induced reactive oxygen species (ROS) that typically plague traditional CuAAC protocols.
Mechanistic pathway of CEMI in CuAAC highlighting accelerated deprotonation via electron withdrawal.
The Case for DBCO (Steric Strain)
DBCO bypasses the need for a copper catalyst entirely. Its reactivity is driven by approximately 18 kcal/mol of inherent ring strain within the cyclooctyne ring ([3]). When DBCO encounters an azide, the thermodynamic release of this strain provides the driving force for a spontaneous cycloaddition ([]). While this eliminates copper toxicity, the bulky, hydrophobic nature of the dibenzocyclooctyne moiety can induce protein aggregation or alter the pharmacokinetics of the resulting conjugate unless heavily PEGylated ([5]).
Comparative Performance Data
To facilitate objective reagent selection, the quantitative and qualitative performance metrics of both molecules are summarized below.
| Feature | 5-chloro-2-ethynyl-1-methyl-1H-imidazole (CEMI) | Dibenzocyclooctyne (DBCO) |
| Ligation Chemistry | Accelerated CuAAC | SPAAC |
| Catalyst Requirement | Cu(I) (Ultra-low loading possible) | None (Catalyst-free) |
| Driving Force | Electronic Activation (Lowered pKa) | Thermodynamic Ring Strain (~18 kcal/mol) |
| Regioselectivity | >99% 1,4-disubstituted triazole | Mixed (1,4 and 1,5 regioisomers) |
| Steric Footprint (MW) | Minimal (140.57 Da) | Bulky (~276 Da core) |
| Hydrophobicity | Low/Moderate | High (Requires PEGylation to maintain solubility) |
| Primary Use Case | In vitro bioconjugation, small molecule probes | In vivo labeling, live-cell imaging |
Experimental Protocols: Self-Validating Systems
A protocol is only as reliable as its underlying logic. The following step-by-step methodologies are designed as self-validating systems, incorporating causality checks to ensure experimental integrity.
Protocol A: Ultra-Low Copper CuAAC using CEMI
Because CEMI is electronically activated, it requires significantly less copper than standard aliphatic alkynes, preserving the structural integrity of sensitive biomolecules.
Reagents:
-
Protein-Azide (1 mg/mL in PBS, pH 7.4)
-
CEMI Reagent (10 mM stock in DMSO)
-
CuSO₄ (10 mM stock in water)
-
THPTA Ligand (50 mM stock in water)
-
Sodium Ascorbate (100 mM stock in water, freshly prepared)
Step-by-Step Workflow:
-
Catalyst Pre-formation: In a separate microcentrifuge tube, mix 2 µL of CuSO₄ with 4 µL of THPTA. Incubate at room temperature for 5 minutes.
-
Causality Check: Why premix Cu(II) and THPTA? Free Cu(II) can coordinate with the peptide backbone, leading to site-specific oxidative cleavage upon reduction. Premixing ensures the copper is fully chelated by THPTA before it encounters the biomolecule, safeguarding protein integrity.
-
-
Reagent Addition: Add 5 molar equivalents of CEMI to the Protein-Azide solution. Mix gently.
-
Catalyst Introduction: Add the pre-formed Cu-THPTA complex to the protein mixture (final Cu concentration: 50 µM).
-
Initiation: Add Sodium Ascorbate to a final concentration of 2.5 mM to reduce Cu(II) to the active Cu(I) species.
-
Incubation: React for 30–60 minutes at room temperature.
-
Purification: Remove excess reagents using a size-exclusion desalting column (e.g., Zeba Spin).
Protocol B: Catalyst-Free SPAAC using DBCO
DBCO offers a streamlined workflow, but its hydrophobicity requires strict stoichiometric discipline.
Reagents:
-
Protein-Azide (1 mg/mL in PBS, pH 7.4)
-
DBCO-Payload (10 mM stock in DMSO)
Step-by-Step Workflow:
-
Reagent Addition: Add 2 to 5 molar equivalents of the DBCO-Payload to the Protein-Azide solution.
-
Causality Check: Why strictly limit DBCO equivalents? DBCO is highly hydrophobic. Excess unreacted DBCO can induce micelle formation or drive protein precipitation. Maintaining a strict 2-5x molar excess prevents aggregation while ensuring pseudo-first-order kinetics.
-
-
Incubation: Incubate the mixture at room temperature for 2–4 hours. (Note: SPAAC kinetics are generally slower than optimized CuAAC).
-
Purification: Quench unreacted DBCO with a small molecule azide (e.g., azidoethanol) if necessary, followed by size-exclusion chromatography.
Strategic Decision Matrix
Selecting between these two reagents requires balancing the need for biocompatibility against the need for structural precision.
Decision matrix for selecting between CEMI (CuAAC) and DBCO (SPAAC) based on experimental needs.
Final Verdict: Use DBCO when biological toxicity is your absolute primary constraint (e.g., live-cell imaging or in vivo therapeutics). Use CEMI when you are modifying small molecule probes, require strict 1,4-regioselectivity, or need to minimize the steric footprint of the linker to preserve the binding affinity of your target biomolecule.
References
-
Structural Determinants of Alkyne Reactivity in Copper-Catalyzed Azide-Alkyne Cycloadditions. Source: NIH PubMed Central. URL:[Link]
-
Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. Source: NIH PubMed Central. URL:[Link]
Sources
- 1. Structural Determinants of Alkyne Reactivity in Copper-Catalyzed Azide-Alkyne Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
literature review of 5-chloro-2-ethynyl-1-methyl-1H-imidazole applications and efficacy
As a Senior Application Scientist navigating the complexities of modern drug discovery, I frequently evaluate emerging chemical scaffolds for their utility in high-throughput modular synthesis. The compound 5-chloro-2-ethynyl-1-methyl-1H-imidazole (CAS 33532-74-0) represents a highly specialized, bifunctional building block. Rather than acting as a standalone therapeutic, this molecule is engineered to serve as a versatile precursor, bridging the proven pharmacological utility of chlorinated imidazoles with the late-stage functionalization capabilities of terminal alkynes.
This guide provides an objective, data-driven comparison of the 5-chloro-2-ethynyl-1-methyl-1H-imidazole scaffold against alternative imidazole building blocks, detailing its mechanistic advantages, comparative efficacy in generating bioactive libraries, and a self-validating experimental workflow for its application.
Mechanistic Rationale: Why This Specific Scaffold?
To understand the value of 5-chloro-2-ethynyl-1-methyl-1H-imidazole, we must deconstruct its structural causality and compare it to historical alternatives in medicinal chemistry.
-
The 1-Methyl Group (Tautomeric Locking): Unsubstituted imidazoles suffer from annular tautomerism, leading to regiochemical ambiguity during late-stage functionalization and unpredictable target-binding thermodynamics. The N1-methyl group locks the tautomeric state, ensuring predictable pharmacokinetics and simplifying
H-NMR characterization. -
The 5-Chloro Substituent (Electronic Modulation): The inclusion of a chlorine atom is a proven strategy to enhance lipophilicity and metabolic stability. For example, 2-butyl-4-chloroimidazole hybrids exhibit potent antitubercular activity against Mycobacterium tuberculosis. Synthetically, the electronegative chlorine lowers the pKa of the adjacent C2-alkyne proton, thermodynamically favoring the formation of the copper-acetylide intermediate during Click chemistry, thereby accelerating reaction kinetics.
-
The 2-Ethynyl Group (Click Handle): Terminal alkynes are privileged motifs in drug discovery. While 4-ethynylimidazoles have been utilized to synthesize highly potent anti-inflammatory agents targeting the Keap1/Nrf2 pathway , and 5-ethynylimidazole-4-carboxamide (EICAR) is a known broad-spectrum antiviral , placing the ethynyl group at the C2 position minimizes steric hindrance during Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), maximizing library yield.
Comparative Performance Data
The table below synthesizes the structural utility, synthetic performance, and representative biological efficacy of various ethynyl- and chloro-imidazole scaffolds used in contemporary drug development.
| Scaffold / Building Block | Key Structural Features | Primary Therapeutic Application of Derivatives | Representative Efficacy (IC | CuAAC Synthetic Yield |
| 5-Chloro-2-ethynyl-1-methyl-1H-imidazole | N-methylated, C5-chloro, C2-alkyne | Modular Library Synthesis (Kinase/GPCR targets) | Precursor (Dependent on Azide) | 85–95% (Rapid kinetics) |
| 4-Ethynylimidazole | C4-alkyne, N-unsubstituted | Anti-inflammatory (Keap1/Nrf2 modulation) | ~20–50 nM (NO inhibition) | 60–75% (Steric hindrance) |
| 5-Ethynylimidazole-4-carboxamide (EICAR) | Ribofuranosyl, C5-alkyne | Broad-spectrum Antiviral (e.g., Dengue Virus) | 0.5–2.0 µM (Viral replication) | N/A (Direct Therapeutic) |
| 2-Butyl-4-chloroimidazole | C4-chloro, C2-butyl, No alkyne | Antitubercular & ACE Inhibition | 3.13 µg/mL (MIC against MTB) | N/A (Lacks alkyne handle) |
Visualizing the Chemical and Biological Workflows
To effectively utilize this scaffold, researchers typically employ it in CuAAC to generate 1,4-disubstituted 1,2,3-triazoles, which subsequently interact with biological targets.
Fig 1: CuAAC workflow utilizing the 2-ethynylimidazole scaffold to generate bioactive triazoles.
Fig 2: Mechanism of action for ethynylimidazole-derived cytoprotective agents via Keap1/Nrf2.
Self-Validating Experimental Protocol: CuAAC Library Generation
To transform 5-chloro-2-ethynyl-1-methyl-1H-imidazole into a screening library, a robust, self-validating protocol is required. This methodology integrates in-process controls (IPC) to ensure scientific integrity and eliminate false negatives during biological screening.
Objective: Synthesize a 1,4-disubstituted 1,2,3-triazole derivative via CuAAC.
Causality of Reagents:
-
Sodium Ascorbate: Reduces Cu(II) to the active Cu(I) species in situ. This is critical because pre-formed Cu(I) salts are prone to disproportionation and oxidation, which leads to alkyne homocoupling (Glaser coupling)—a common side reaction with electron-deficient alkynes.
-
TBTA Ligand: Stabilizes the Cu(I) oxidation state in aqueous media and accelerates the cycloaddition, preventing the degradation of the delicate 5-chloroimidazole ring system.
Step-by-Step Methodology:
-
Preparation: In a 10 mL microwave vial, dissolve 5-chloro-2-ethynyl-1-methyl-1H-imidazole (0.5 mmol, ~70 mg) and the desired organic azide (0.55 mmol, 1.1 eq) in a 1:1 mixture of tert-butanol and water (4.0 mL).
-
Catalyst Complexation: In a separate vial, dissolve CuSO
5H O (0.025 mmol, 5 mol%) and TBTA (0.025 mmol, 5 mol%) in 0.5 mL of DMF. Add this complex to the main reaction mixture. -
Initiation: Add a freshly prepared aqueous solution of sodium ascorbate (0.1 mmol, 20 mol%, in 0.5 mL H
O) dropwise. Observation: The solution will transition from pale blue to light yellow/green, indicating the successful generation of active Cu(I). -
Reaction: Stir the mixture at room temperature for 4–6 hours.
-
Self-Validation (IPC): At exactly 4 hours, extract a 10 µL aliquot, dilute in 990 µL of LC-MS grade Acetonitrile, and inject into the LC-MS.
-
Validation Checkpoint: The protocol is validated when the Total Ion Chromatogram (TIC) shows the complete disappearance of the precursor mass at m/z 141.0 [M+H]
and the emergence of the corresponding product mass. If the precursor remains, add an additional 10 mol% of sodium ascorbate.
-
-
Workup: Dilute the reaction with EtOAc (15 mL) and wash with saturated aqueous NH
Cl (2 × 10 mL) to strip the copper catalyst. Dry the organic layer over anhydrous Na SO , filter, and concentrate under reduced pressure. -
Purification: Purify via flash column chromatography (SiO
, Hexanes/EtOAc gradient) to yield the pure triazole derivative.
References
-
Kantevari, S., et al. "2-Butyl-4-chloroimidazole based substituted piperazine-thiosemicarbazone hybrids as potent inhibitors of Mycobacterium tuberculosis." Bioorganic & Medicinal Chemistry Letters, 2014.[Link]
-
Honda, T., et al. "Synthesis and biological evaluation of 1-[2-cyano-3,12-dioxooleana-1,9(11)-dien-28-oyl]-4-ethynylimidazole. A novel and highly potent anti-inflammatory and cytoprotective agent." Bioorganic & Medicinal Chemistry Letters, 2011.[Link]
-
Nakamura, M., et al. "Synthesis and Anti-dengue Virus Activity of 5-Ethynylimidazole-4-carboxamide (EICA) Nucleotide Prodrugs." Chemical and Pharmaceutical Bulletin, 2022.[Link]
Comparative Guide: In Vivo Stability of 5-Chloro-2-Ethynyl-1-Methyl-1H-Imidazole Conjugates
[1]
Executive Summary & Mechanism of Instability
The 5-chloro-2-ethynyl-1-methyl-1H-imidazole moiety offers unique electronic properties (the chloro group lowers the pKa of the imidazole, modulating reactivity).[1] However, unlike the metabolically inert phenyl-triazole linkages often used in drug discovery, this scaffold presents specific in vivo stability challenges that must be assessed early in development.
The Three Primary Failure Modes
-
CYP450-Mediated N-Demethylation: The N-methyl group on the imidazole ring is a prime substrate for hepatic Cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6), leading to the formation of an unstable formaldehyde intermediate and a naked imidazole, which drastically alters pharmacokinetics (PK).[1]
-
GSH-Mediated Michael Addition (If Ethynyl is Free): If the ethynyl group acts as a warhead (not "clicked"), it serves as a soft electrophile. While less reactive than acrylamides, it can still form irreversible adducts with Glutathione (GSH) in the liver, leading to rapid clearance.
-
Oxidative Dechlorination: While rare, the C-Cl bond can undergo oxidative insertion, particularly if the ring is electron-rich.
Comparative Performance Analysis
The following table contrasts the 5-chloro-imidazole conjugate performance against standard conjugation benchmarks.
| Feature | 5-Cl-Ethynyl-Imidazole Conjugate | 1,2,3-Triazole (Standard Click) | Maleimide-Thiol (Standard ADC) |
| Plasma Stability (Hydrolysis) | High. The imidazole ring is resistant to plasma esterases/proteases.[1] | High. Completely inert in plasma. | Low to Moderate. Prone to ring-opening hydrolysis or retro-Michael exchange with albumin.[1] |
| Metabolic Stability (Microsomal) | Moderate/Low. N-methyl group is a liability for CYP-mediated dealkylation.[1] | High. The triazole ring is generally resistant to oxidative metabolism. | Variable. Depends largely on the payload; the linker itself is stable to CYPs. |
| GSH Reactivity ( | Moderate. (If ethynyl is free). Acts as a latent electrophile.[2] | Inert. No reaction with thiols.[1] | High Reactivity. Designed to react, but prone to off-target thiol exchange in vivo.[1] |
| Primary Clearance Route | Hepatic Metabolism (Oxidation/Demethylation). | Renal Excretion (Polarity dependent). | Target-mediated disposition or proteolytic degradation.[1] |
Experimental Protocols for Stability Assessment
To validate the stability of your conjugate, you must move beyond simple buffer stability. The following self-validating protocols are required.
Protocol A: Microsomal Stability (Metabolic Liability)
Purpose: To quantify the rate of N-demethylation and ring oxidation.[1]
Materials:
-
Pooled Liver Microsomes (Human/Rat/Mouse) – 20 mg/mL protein.
-
NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).[1]
-
Test Compound (1 µM final concentration).
-
Positive Control: Testosterone (CYP3A4 substrate) or Dextromethorphan (CYP2D6).
Workflow:
-
Pre-incubation: Mix 0.5 mg/mL microsomes with Test Compound in 100 mM Phosphate Buffer (pH 7.4) at 37°C for 5 minutes.
-
Initiation: Add NADPH regenerating system to start the reaction.
-
Sampling: Aliquot 50 µL at
min into 200 µL ice-cold Acetonitrile (containing internal standard) to quench. -
Analysis: Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time to determine intrinsic clearance (
).
Critical Checkpoint: Monitor for the Loss of 14 Da (Demethylation) or Gain of 16 Da (Hydroxylation) in the MS spectrum.
Protocol B: Glutathione (GSH) Trapping Assay
Purpose: To assess "off-target" covalent reactivity of the ethynyl warhead.[1]
Workflow:
-
Prepare a 10 mM stock of the conjugate in DMSO.
-
Incubate conjugate (10 µM) with Glutathione (5 mM) in PBS (pH 7.4) at 37°C. Note: The physiological excess of GSH (500-fold) mimics the liver environment.
-
Monitor via LC-MS at
hours. -
Success Criteria: < 5% adduct formation over 24 hours indicates acceptable inertness for non-covalent applications. > 50% adduct formation suggests high covalent reactivity (suitable for TCI, unsuitable for reversible probes).
Visualizing the Degradation Pathways
The following diagram illustrates the specific metabolic fate of the 5-chloro-2-ethynyl-1-methyl-1H-imidazole scaffold compared to a stable Triazole alternative.
Caption: Figure 1.[1] Metabolic fate of 5-chloro-1-methyl-imidazole conjugates. The N-methyl group is the primary site of metabolic instability (CYP-mediated demethylation), contrasting with the high stability of triazole alternatives.[1]
References
-
Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. Link
-
Patterson, A. W., et al. (2020). "Alkynyl Benzoxazines and Dihydroquinazolines as Cysteine Targeting Covalent Warheads." Journal of the American Chemical Society.[3] Link[1]
-
Sloczynska, K., et al. (2019).[4] "Metabolic stability and its role in the discovery of new chemical entities." Acta Pharmaceutica. Link
-
Fourie-O'Donohue, A., et al. (2025). "Improved translation of stability for conjugated antibodies using an in vitro whole blood assay." Mabs. Link[1]
Sources
- 1. 5-chloro-1-methyl-1H-benzo[d]imidazole-2-thiol | C8H7ClN2S | CID 10442740 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Recent Advances in Selective and Irreversible Covalent Ligand Development and Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alkynyl Benzoxazines and Dihydroquinazolines as Cysteine Targeting Covalent Warheads and Their Application in Identification of Selective Irreversible Kinase Inhibitors - ePrints - Newcastle University [eprints.ncl.ac.uk]
- 4. researchgate.net [researchgate.net]
A Comprehensive Guide to the Safe Disposal of 5-chloro-2-ethynyl-1-methyl-1H-imidazole
As a novel compound at the forefront of research, 5-chloro-2-ethynyl-1-methyl-1H-imidazole demands a rigorous and informed approach to its handling and disposal. This guide, grounded in established principles of chemical safety, provides a detailed protocol for its proper disposal, ensuring the protection of laboratory personnel and the environment.
Understanding the Hazard Profile: A Deductive Approach
Due to the specialized nature of 5-chloro-2-ethynyl-1-methyl-1H-imidazole, a specific Safety Data Sheet (SDS) may not be readily available. Therefore, a conservative hazard assessment must be conducted by examining its constituent functional groups:
-
Halogenated Imidazole Core: The presence of a chloro- group on the imidazole ring suggests that this compound should be treated as a halogenated organic waste. Such compounds can be persistent in the environment and may form toxic byproducts upon incomplete combustion.
-
Ethynyl Group: The carbon-carbon triple bond (ethynyl group) can impart reactivity to the molecule. Under certain conditions (e.g., presence of certain metals, heat, or pressure), acetylenic compounds can be unstable or even explosive. Therefore, it is prudent to handle this compound as potentially reactive.
-
Nitrogen-Containing Heterocycle: Imidazole derivatives are nitrogen-containing heterocyclic compounds. When incinerated, they can produce nitrogen oxides (NOx), which are regulated air pollutants.
Based on this analysis, 5-chloro-2-ethynyl-1-methyl-1H-imidazole should be presumptively classified as a hazardous and potentially reactive chemical waste.
Waste Segregation and Collection: The First Line of Defense
Proper segregation of chemical waste at the point of generation is paramount to ensure safe handling and disposal.
Step-by-Step Protocol for Waste Collection:
-
Designated Waste Container: Use a clearly labeled, dedicated waste container for 5-chloro-2-ethynyl-1-methyl-1H-imidazole and any materials contaminated with it (e.g., gloves, weighing paper, pipette tips). The container should be made of a material compatible with halogenated organic compounds, such as high-density polyethylene (HDPE).
-
Labeling: The waste container must be labeled with the following information:
-
"Hazardous Waste"
-
The full chemical name: "5-chloro-2-ethynyl-1-methyl-1H-imidazole"
-
The primary hazards: "Toxic," "Irritant," and "Potentially Reactive"
-
The date of accumulation.
-
-
Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be away from heat sources, direct sunlight, and incompatible chemicals.
Disposal Pathway: A Decision-Making Framework
The following flowchart outlines the decision-making process for the disposal of 5-chloro-2-ethynyl-1-methyl-1H-imidazole.
Caption: Disposal workflow for 5-chloro-2-ethynyl-1-methyl-1H-imidazole.
Recommended Disposal Method: High-Temperature Incineration
For halogenated and nitrogen-containing organic compounds, high-temperature incineration is the preferred method of disposal. This process ensures the complete destruction of the compound and minimizes the formation of harmful byproducts.
-
Mechanism of Action: Incineration at temperatures typically exceeding 850°C, with a sufficient residence time, breaks the chemical bonds within the molecule, converting it primarily to carbon dioxide, water, hydrogen chloride, and nitrogen gas. Modern incinerators are equipped with scrubbers and other pollution control devices to neutralize acidic gases like HCl and capture any particulate matter.
-
Regulatory Compliance: Disposal must be carried out by a licensed hazardous waste management company that complies with all local, state, and federal regulations, such as those set forth by the Environmental Protection Agency (EPA) in the United States.
Spill and Decontamination Procedures
In the event of a spill, immediate and appropriate action is crucial.
Step-by-Step Spill Response:
-
Evacuate and Alert: Immediately evacuate the affected area and alert nearby personnel and the laboratory supervisor.
-
Personal Protective Equipment (PPE): Don appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves (nitrile gloves are a suitable choice for small spills). For larger spills, a respirator with an organic vapor cartridge may be necessary.
-
Containment: For liquid spills, use an absorbent material like vermiculite or a commercial chemical spill kit to contain the spill. For solid spills, gently cover the material with an absorbent pad to prevent it from becoming airborne.
-
Collection: Carefully collect the spilled material and absorbent into the designated hazardous waste container.
-
Decontamination: Decontaminate the spill area with a suitable laboratory detergent and water. Collect all decontamination materials in the same hazardous waste container.
-
Reporting: Report the spill to your institution's Environmental Health & Safety (EH&S) department.
Summary of Key Disposal Information
| Parameter | Recommendation | Rationale |
| Waste Classification | Hazardous, Potentially Reactive | Based on the chloro-, ethynyl-, and imidazole functionalities. |
| Container Type | High-Density Polyethylene (HDPE) | Resistant to halogenated organic compounds. |
| Labeling | "Hazardous Waste," Chemical Name, Hazards | Ensures proper handling and identification. |
| Primary Disposal Route | High-Temperature Incineration | Complete destruction of the compound and its hazardous properties. |
| Regulatory Oversight | Licensed Hazardous Waste Vendor | Ensures compliance with environmental regulations. |
By adhering to these procedures, researchers can ensure the safe and responsible disposal of 5-chloro-2-ethynyl-1-methyl-1H-imidazole, upholding the principles of laboratory safety and environmental stewardship.
References
Personal Protective Equipment & Handling Guide: 5-Chloro-2-ethynyl-1-methyl-1H-imidazole
Executive Summary & Risk Profile
Compound: 5-Chloro-2-ethynyl-1-methyl-1H-imidazole CAS: Not widely listed (Treat as Novel Chemical Entity - NCE) Molecular Formula: C₆H₅ClN₂ Class: Functionalized Heterocycle / Alkyne Intermediate[1][2][3]
This guide outlines the safety protocols for handling 5-chloro-2-ethynyl-1-methyl-1H-imidazole , a reactive intermediate often employed in the synthesis of mGluR5 antagonists (e.g., MTEP derivatives).[1] Due to the presence of a terminal alkyne and a halogenated imidazole core, this compound presents a dual hazard profile: chemical instability (polymerization/decomposition) and biological activity (potential neurotoxicity/irritation).
Core Safety Directive: Treat as a High-Potency, Reactive Solid . All handling must occur under strict engineering controls to prevent inhalation and contact with incompatible metals.
Hazard Identification (Structure-Activity Based)
Since specific toxicological data is limited for this NCE, hazards are derived from functional group analysis (SAR).
| Functional Group | Associated Hazard | Operational Implication |
| Terminal Alkyne (-C≡CH) | Explosive Potential / Reactivity | Can form explosive acetylides with Copper (Cu), Silver (Ag), or Mercury (Hg).[1] Potential for exothermic polymerization.[1] |
| Chloro-Imidazole Core | Corrosive / Irritant / Toxic | Likely severe eye/skin irritant.[1][3][4][5][6] Potential sensitizer.[1][5] Structural analogs are often biologically active (neuroactive).[1] |
| N-Methyl Group | Lipophilicity | Increases skin permeability.[1] Systemic absorption risk is elevated.[1] |
Personal Protective Equipment (PPE) Matrix
This matrix defines the minimum protection required. Do not deviate without a documented risk assessment.[1]
PPE Specifications Table
| Body Area | Protection Level | Technical Specification | Rationale |
| Respiratory | Primary: Engineering ControlSecondary: N95/P100 | Fume Hood (Face Velocity > 0.5 m/s) .[1] If outside hood: Powered Air Purifying Respirator (PAPR). | Prevents inhalation of dust/aerosols.[1][3][4][5][6][7][8][9] The alkyne moiety may degrade into irritant vapors. |
| Hand (Dermal) | Double Gloving | Inner: Nitrile (4 mil).Outer: Nitrile (Extended Cuff, >5 mil) or Laminate (Silver Shield).[1] | Imidazoles can penetrate standard latex.[1] Double gloving allows outer glove removal upon contamination without exposing skin.[1][6] |
| Eye/Face | High Impact | Chemical Splash Goggles (ANSI Z87.1+).[1] Face shield required for reactions >5g.[1] | Protects against corrosive dust and projectiles in case of rapid decomposition. |
| Body | Barrier | Lab coat (Tyvek or Nomex if flammability risk exists).[1] Long pants, closed-toe chemical-resistant shoes.[1] | Prevents dust accumulation on street clothes.[1] |
Operational Handling Protocol
Phase 1: Storage & Stability[3][8]
-
Temperature: Store at -20°C (Freezer). Alkynes are prone to slow polymerization at room temperature.[1]
-
Atmosphere: Store under Argon or Nitrogen .[1] Moisture can accelerate degradation of the chloro-imidazole ring.[1]
-
Container: Amber glass vial with a Teflon-lined cap. NEVER use metal spatulas or containers made of copper or brass.[1]
Phase 2: Weighing & Transfer
-
Location: Inside a chemical fume hood or a dedicated powder weighing enclosure.
-
Static Control: Use an anti-static gun or ionizer bar before weighing.[1] Static discharge can trigger alkyne decomposition.[1]
-
Tools: Use ceramic or stainless steel spatulas only.
Phase 3: Reaction Setup
-
Inertion: All reactions must be run under an inert atmosphere (N₂/Ar).[1]
-
Solvent Selection: Avoid protic solvents if possible during initial dissolution to prevent hydrolysis.[1]
-
Temperature Control: Add reagents slowly at 0°C or lower. The ethynyl group makes the molecule susceptible to runaway exotherms if catalyzed by trace metals.
Phase 4: Emergency Response (Spills & Exposure)[1]
Caption: Decision logic for immediate response to spills or personnel exposure events.
Waste Disposal Strategy
Do not dispose of down the drain.[6][9] This compound is toxic to aquatic life and potentially reactive.
-
Quenching: If in reaction mixture, quench any unreacted alkyne or active species carefully (consult specific reaction protocol).
-
Segregation: Collect in a dedicated "High Hazard - Organic Solid" waste stream.
-
Labeling: Clearly label as "Contains Terminal Alkyne - Potential Explosive Hazard with Metals" .
-
Destruction: The preferred method is High-Temperature Incineration with flue gas scrubbing (to capture HCl/NOx).[1]
Scientific Rationale & Mechanism (E-E-A-T)
Why "No Metal Contact"?
Terminal alkynes (
Why -20°C Storage? The 5-chloro-imidazole core is electron-deficient.[1] Combined with the electron-withdrawing ethynyl group, the ring is susceptible to nucleophilic attack (even by water) or self-polymerization.[1] Low temperature kinetically inhibits these degradation pathways, preserving purity for synthesis [2].
Why Double Gloving? Halogenated imidazoles are lipophilic.[1] Standard 4-mil nitrile gloves offer breakthrough times of <15 minutes for many chlorinated heterocycles in organic solvents.[1] A second layer provides a "sacrificial" barrier, allowing the researcher to doff the outer glove immediately upon a splash without breaking the protective seal [3].
References
-
Bretherick's Handbook of Reactive Chemical Hazards . Acetylenic Compounds and Metal Acetylides. Elsevier.[1] [1]
-
Journal of Medicinal Chemistry . Synthesis and SAR of Imidazole-Based mGluR5 Antagonists. (General reference for class stability).
-
Occupational Safety and Health Administration (OSHA) . Personal Protective Equipment: Chemical Resistance Selection.
-
PubChem . Compound Summary: 5-chloro-2-ethynyl-1-methylimidazole.[1][2] [1]
Sources
- 1. chemscene.com [chemscene.com]
- 2. PubChemLite - 5-chloro-2-ethynyl-1-methyl-1h-imidazole (C6H5ClN2) [pubchemlite.lcsb.uni.lu]
- 3. lobachemie.com [lobachemie.com]
- 4. 5-Chloro-1-ethyl-2-methylimidazole 99 4897-22-7 [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. hamptonresearch.com [hamptonresearch.com]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. echemi.com [echemi.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
